1-(2-Ethoxyethyl)-1,4-diazepane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxyethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-12-9-8-11-6-3-4-10-5-7-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAIXSSHAFZQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1,4-diazepane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-(2-Ethoxyethyl)-1,4-diazepane is limited in publicly available literature. This guide has been compiled by leveraging data from structurally similar compounds and established chemical principles to provide a comprehensive overview for research and development purposes.
Introduction
1,4-Diazepane, also known as homopiperazine, is a seven-membered heterocyclic saturated ring system containing two nitrogen atoms at positions 1 and 4. This core structure is a key building block in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and antihistaminic effects. The functionalization of the nitrogen atoms, particularly through N-alkylation, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.
This technical guide focuses on this compound, an N-substituted derivative of the 1,4-diazepane core. While this specific compound is not extensively documented as a standalone entity, its structural motif is incorporated into more complex, pharmacologically active molecules. This document will provide a detailed account of its chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential reactivity and role as an intermediate in drug discovery.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a 1,4-diazepane ring with a 2-ethoxyethyl group attached to one of the nitrogen atoms.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₂₀N₂O
-
SMILES: CCOCCN1CCCNCC1
-
InChI Key: Based on its structure, a unique InChI key can be generated.
While a specific CAS Number for this compound is not readily found, this moiety is a key component of more complex molecules such as Emedastine, a known antihistamine.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data available for the closely related analog, 1-(2-Methoxyethyl)-1,4-diazepane, and adjusted for the presence of the ethoxy group.
| Property | Predicted Value | Notes |
| Molecular Weight | 172.27 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~225-235 °C | Estimated based on the predicted boiling point of 1-(2-Methoxyethyl)-1,4-diazepane (217.6±25.0 °C). The larger ethoxy group would slightly increase the boiling point.[1] |
| Density | ~0.91-0.93 g/cm³ | Estimated based on the predicted density of 1-(2-Methoxyethyl)-1,4-diazepane (0.921±0.06 g/cm³).[1] |
| pKa | ~10.4-10.7 | The basicity is primarily determined by the nitrogen atoms of the diazepane ring. This is a typical range for a secondary/tertiary amine in such a system. The value is estimated based on the pKa of 1-(2-Methoxyethyl)-1,4-diazepane (10.56±0.20).[1] |
| LogP | ~0.5-1.0 | The ethoxy group increases lipophilicity compared to a methoxy group. |
| Solubility | Soluble in water and polar organic solvents. | The presence of the ether oxygen and the two nitrogen atoms allows for hydrogen bonding, conferring aqueous solubility. |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the N-alkylation of 1,4-diazepane (homopiperazine) with a suitable 2-ethoxyethyl electrophile, such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate. The use of a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane, would be the preferred starting material to ensure mono-alkylation.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 1-Boc-1,4-diazepane.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane
-
To a solution of 1-Boc-1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) as a base.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromo-2-ethoxyethane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.
Step 2: Synthesis of this compound (Deprotection)
-
Dissolve the purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5.0 eq) or a saturated solution of HCl in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure if necessary.
Reactivity and Potential Applications
This compound possesses two nucleophilic nitrogen atoms and an ether linkage. The secondary amine is the more reactive site for further functionalization, such as acylation, alkylation, or arylation. The tertiary amine can also participate in reactions, such as salt formation or quaternization.
The primary application of this compound is as a synthon in the development of more complex molecules with therapeutic potential. Its structure provides a versatile scaffold that can be elaborated to interact with various biological targets. For instance, the core structure is found in compounds designed as H1-antihistamines.
Biological Activity and Signaling Pathways
While the biological activity of this compound itself has not been reported, its presence in known pharmacologically active compounds suggests that this fragment contributes to the overall molecular interactions with biological targets. For example, derivatives of this molecule are known to act as antagonists at histamine H1 receptors.
The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) like the H1 histamine receptor, where a ligand containing the this compound moiety could act as an antagonist.
Conclusion
This compound is a valuable, albeit under-documented, chemical entity. Its structural features make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of GPCR-targeted drug discovery. The predictive data and synthetic protocols provided in this guide offer a solid foundation for researchers and scientists to explore the chemistry and potential of this versatile molecule. Further experimental validation of its properties and biological activity is warranted and could unveil new avenues for drug development.
References
Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a proposed synthetic pathway for 1-(2-Ethoxyethyl)-1,4-diazepane, a substituted diazepane with potential applications in medicinal chemistry and drug development. Due to the absence of a specific, documented synthesis for this exact molecule in the reviewed literature, this guide presents a logical and experimentally sound approach based on established N-alkylation methodologies for similar 1,4-diazepane scaffolds. The protocols and data herein are representative and aim to provide a solid foundation for the successful synthesis and characterization of the target compound.
Overview of the Synthetic Strategy
The proposed synthesis of this compound proceeds via a direct N-alkylation of the commercially available 1,4-diazepane. This approach is favored for its straightforwardness and the ready availability of the starting materials. The core of this synthesis is the nucleophilic substitution reaction where one of the secondary amine nitrogens of the 1,4-diazepane ring attacks the electrophilic carbon of a 2-ethoxyethyl halide.
To control the selectivity and prevent dialkylation, a mono-protected 1,4-diazepane derivative, such as 1-Boc-1,4-diazepane, is the recommended starting material. The synthesis, therefore, involves three key steps:
-
N-Alkylation: Reaction of 1-Boc-1,4-diazepane with a suitable 2-ethoxyethyl halide.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
-
Purification and Characterization: Isolation and verification of the final product.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (Intermediate 2)
Reaction:
A solution of 1-Boc-1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is treated with a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to act as a proton scavenger. To this mixture, 2-bromoethoxyethane (or 2-chloroethoxyethane) (1.1-1.2 eq) is added. The reaction mixture is then heated to a temperature between 60-80 °C and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
Work-up and Purification:
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.
Step 2: Synthesis of this compound (Target Compound 3)
Reaction:
The purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1.0 eq) is dissolved in a solvent such as dichloromethane (DCM) or ethyl acetate. An excess of a strong acid, for example, trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane), is added to the solution. The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
Work-up and Purification:
After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified to a pH of >10 with a suitable base, such as sodium hydroxide. The aqueous layer is extracted multiple times with an organic solvent like dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the final product, this compound. Further purification, if necessary, can be achieved through distillation or crystallization.
Data Presentation
The following table summarizes the expected inputs and outputs for the proposed synthesis. The yield and purity are representative values based on similar reported N-alkylation and deprotection reactions of 1,4-diazepane derivatives.
| Step | Reactants | Product | Reagents & Conditions | Expected Yield (%) | Expected Purity (%) |
| 1 | 1-Boc-1,4-diazepane, 2-Bromoethoxyethane | 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane | K₂CO₃, Acetonitrile, 70 °C, 18h | 75-85 | >95 (after column) |
| 2 | 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane | This compound | Trifluoroacetic Acid, Dichloromethane, rt, 3h | 85-95 | >98 |
Visualization of the Synthetic Pathway
The logical workflow for the synthesis of this compound is illustrated in the following diagram.
Caption: Proposed synthesis of this compound.
This guide provides a comprehensive and actionable framework for the synthesis of this compound. The outlined procedures are based on well-established chemical principles and are readily adaptable for laboratory execution. Successful implementation of this pathway will enable researchers to access this novel compound for further investigation in various scientific and developmental contexts.
Technical Guide: Physicochemical and Synthetic Profile of 1-(2-Ethoxyethyl)-1,4-diazepane
Introduction
1-(2-Ethoxyethyl)-1,4-diazepane is a disubstituted diazepane derivative. The 1,4-diazepane core is a seven-membered heterocyclic scaffold containing two nitrogen atoms at positions 1 and 4. This structural motif is of interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The ethoxyethyl substituent at the 1-position is expected to influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its pharmacological profile.
This technical guide aims to provide a summary of the predicted physicochemical characteristics and a general synthetic approach for this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Characteristics
Due to the absence of experimental data for this compound, the following table summarizes the predicted properties of its close structural analog, 1-(2-Methoxyethyl)-1,4-diazepane (CAS Number: 927802-38-8)[1]. These values can serve as an estimation for the target compound.
| Property | Predicted Value for 1-(2-Methoxyethyl)-1,4-diazepane |
| Molecular Formula | C8H18N2O |
| Molecular Weight | 158.24 g/mol [1] |
| Boiling Point | 217.6 ± 25.0 °C[1] |
| Density | 0.921 ± 0.06 g/cm³[1] |
| pKa | 10.56 ± 0.20[1] |
| Refractive Index | 1.4775[1] |
Synthesis Methodology
A specific experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and plausible synthetic route can be conceptualized based on established methods for the N-alkylation of 1,4-diazepane (also known as homopiperazine).
A common approach involves the reaction of 1,4-diazepane with a suitable ethoxyethylating agent, such as 2-bromoethyl ethyl ether or 2-chloroethyl ethyl ether. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
General Experimental Protocol:
-
Reaction Setup: To a solution of 1,4-diazepane in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., potassium carbonate, triethylamine).
-
Addition of Alkylating Agent: Slowly add a stoichiometric equivalent of 2-haloethyl ethyl ether (e.g., 2-bromoethyl ethyl ether) to the reaction mixture at room temperature.
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the specific biological activities or the involvement of this compound in any signaling pathways. The broader class of 1,4-diazepanes has been investigated for a wide range of biological targets, and therefore, this compound could be a candidate for screening in various pharmacological assays.
Conclusion
This compound is a chemical entity for which specific experimental data is lacking. This guide has provided a profile based on the predicted properties of a close structural analog and a general synthetic methodology. Researchers interested in this compound are encouraged to perform experimental studies to determine its precise physicochemical characteristics, develop a specific and optimized synthesis protocol, and investigate its potential biological activities. The information presented here serves as a foundational resource to guide such future research endeavors.
References
An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1,4-diazepane
IUPAC Name: 1-(2-Ethoxyethyl)-1,4-diazepane
This technical guide provides a comprehensive overview of this compound, a substituted diamine belonging to the 1,4-diazepane class of compounds. Due to the limited availability of data for this specific molecule, this guide draws upon information from closely related N-substituted 1,4-diazepanes and general synthetic methodologies for this compound class. The content is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value (Estimated) | Reference Compound(s) |
| Molecular Formula | C₉H₂₀N₂O | - |
| Molecular Weight | 172.27 g/mol | - |
| Boiling Point | 220-230 °C (Predicted) | 1-(2-Methoxyethyl)-1,4-diazepane (217.6±25.0 °C)[1] |
| Density | 0.93-0.95 g/cm³ (Predicted) | 1-(2-Methoxyethyl)-1,4-diazepane (0.921±0.06 g/cm³)[1] |
| pKa | 10.5-10.7 (Predicted for the most basic nitrogen) | 1-(2-Methoxyethyl)-1,4-diazepane (10.56±0.20)[1] |
| Solubility | Soluble in water and polar organic solvents | General property of small amines and ethers |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of 1,4-diazepane. A general experimental protocol is outlined below.
Reaction: N-alkylation of 1,4-diazepane with 1-bromo-2-ethoxyethane.
Experimental Protocol:
-
Materials:
-
1,4-Diazepane (1.0 eq)
-
1-bromo-2-ethoxyethane (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 1,4-diazepane in the chosen solvent, add the base.
-
Stir the mixture at room temperature under an inert atmosphere.
-
Slowly add 1-bromo-2-ethoxyethane to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid by-products (e.g., KBr).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.
-
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Biological and Pharmacological Context
While specific biological data for this compound is not available, the 1,4-diazepane scaffold is a core structure in many biologically active compounds. Derivatives of 1,4-diazepane have been reported to exhibit a wide range of pharmacological activities.
-
Antihistaminic Activity: A more complex molecule containing the this compound moiety has shown potent H1-antihistaminic activity[2]. This suggests that the title compound could serve as a fragment or lead compound in the development of new antihistamines.
-
Central Nervous System (CNS) Activity: 1,4-Diazepines are known to interact with benzodiazepine receptors in the CNS[3]. Depending on the substitution pattern, these compounds can act as anxiolytics, anticonvulsants, or antipsychotics[4][5].
-
Other Potential Activities: Various derivatives of 1,4-diazepines have been investigated for a range of other biological effects, including antibacterial, antifungal, and anticancer properties[4][6].
Hypothesized Signaling Pathway (based on H1-Antihistaminic Activity):
As an H1-antihistamine, a compound containing the this compound structure would likely act as an inverse agonist at the H1 histamine receptor. This would block the downstream signaling cascade initiated by histamine.
Caption: Hypothesized H1 receptor signaling pathway and point of inhibition.
Conclusion
This compound is a molecule of interest due to its relationship with the pharmacologically significant 1,4-diazepane class. While direct experimental data is scarce, its synthesis can be readily achieved through standard N-alkylation procedures. Based on the activity of related compounds, it holds potential as a building block for the development of novel therapeutics, particularly in the areas of antihistamines and CNS-active agents. Further research is warranted to fully elucidate its physicochemical properties and biological activity profile.
References
- 1. 927802-38-8 CAS MSDS (1-(2-Methoxyethyl)-1,4-diazepane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Syntheses of the metabolites of 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H benzimidazole difumarate (KG-2413) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
Molecular weight and formula of 1-(2-Ethoxyethyl)-1,4-diazepane
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and structural characteristics of 1-(2-Ethoxyethyl)-1,4-diazepane. The content is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a disubstituted cyclic diamine. The core of this molecule is a 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. An ethoxyethyl group is attached to one of the nitrogen atoms. Based on its structure, the chemical formula and molecular weight have been determined.
Table 1: Molecular Formula and Weight of this compound
| Parameter | Value |
| Chemical Formula | C₉H₂₀N₂O |
| Molecular Weight | 172.27 g/mol |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999).
At present, detailed experimental data for this compound is not extensively available in public literature, suggesting it is a novel or less-studied compound.
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is via the N-alkylation of a protected 1,4-diazepane precursor. A detailed experimental protocol for this proposed synthesis is outlined below.
2.1. Materials and Reagents
-
1-Boc-1,4-diazepane
-
2-Bromoethyl ethyl ether
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
2.2. Experimental Procedure
The synthesis can be conceptualized as a two-step process: N-alkylation followed by deprotection.
Step 1: N-Alkylation of 1-Boc-1,4-diazepane
-
To a solution of 1-Boc-1,4-diazepane (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
To this suspension, add 2-bromoethyl ethyl ether (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (3-5 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Table 2: Summary of Proposed Synthesis Steps
| Step | Reactants | Reagents | Key Conditions | Product |
| Alkylation | 1-Boc-1,4-diazepane, 2-Bromoethyl ethyl ether | K₂CO₃, Acetonitrile | 60-70 °C, 12-18 hours | 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane |
| Deprotection | 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane | Trifluoroacetic acid, Dichloromethane | 0 °C to room temperature, 2-4 hours | This compound |
Visualized Synthesis Workflow
The logical flow of the proposed synthesis is depicted in the following diagram.
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Research and Development
Derivatives of 1,4-diazepane are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. They are known to interact with various receptors and enzymes in the central nervous system. The introduction of an ethoxyethyl group can modulate the pharmacokinetic properties of the parent diazepane scaffold, such as its solubility, lipophilicity, and metabolic stability. This makes this compound a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Further research into this compound could explore its utility as a scaffold in the development of new drugs targeting a range of diseases.
Spectroscopic Analysis of 1-(2-Ethoxyethyl)-1,4-diazepane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 1-(2-Ethoxyethyl)-1,4-diazepane. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document focuses on predicted data and information from closely related analogs. The provided information is intended to serve as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.
Chemical Structure and Properties
This compound is a substituted diazepane derivative. The core structure consists of a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a 2-ethoxyethyl group attached to one of the nitrogen atoms.
| Property | Value |
| Molecular Formula | C₉H₂₀N₂O |
| Molecular Weight | 172.27 g/mol |
| IUPAC Name | This compound |
Predicted Spectroscopic Data
In the absence of direct experimental data, computational predictions can offer valuable insights into the expected spectroscopic characteristics of this compound.
Mass Spectrometry (MS)
Predictive models for a close analog, 1-(2-methoxyethyl)-1,4-diazepane, suggest the following potential adducts in mass spectrometry analysis. These can serve as a reference for interpreting the mass spectrum of the ethoxy analog.
| Adduct | Predicted m/z |
| [M+H]⁺ | 159.14918 |
| [M+Na]⁺ | 181.13112 |
| [M-H]⁻ | 157.13462 |
| [M+NH₄]⁺ | 176.17572 |
| [M+K]⁺ | 197.10506 |
| [M]⁺ | 158.14135 |
Data based on the predicted values for 1-(2-methoxyethyl)-1,4-diazepane.
Experimental Protocols
While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, general methodologies for the characterization of similar organic molecules are well-established.
General Synthesis Workflow
The synthesis of substituted diazepanes often involves the reaction of a suitable diamine with an appropriate electrophile. A potential synthetic route to this compound could involve the N-alkylation of 1,4-diazepane (homopiperazine) with 2-bromoethyl ethyl ether.
Caption: General synthetic workflow for this compound.
Spectroscopic Analysis Workflow
Following synthesis and purification, the compound would typically be subjected to a series of spectroscopic analyses to confirm its identity and purity.
Caption: Standard workflow for spectroscopic analysis of a synthesized compound.
Conclusion
The data presented in this guide are based on predictions and information from closely related compounds due to the current lack of direct experimental spectroscopic data for this compound in the public domain. Researchers working with this compound are encouraged to perform full spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile. The provided information and workflows serve as a preliminary resource to guide synthetic and analytical efforts.
The Expanding Therapeutic Potential of Diazepane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has long been a cornerstone in medicinal chemistry. While historically associated with the anxiolytic and anticonvulsant properties of benzodiazepines like diazepam, recent research has unveiled a much broader spectrum of biological activities for diazepane derivatives. This technical guide provides an in-depth exploration of these emerging therapeutic potentials, focusing on their anticancer, antimicrobial, neuroprotective, and anticoagulant activities. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of the most promising compounds and visual representations of relevant biological pathways and workflows.
Anticancer Activities of Diazepane Derivatives
Several classes of diazepane derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, a process essential for tumor growth and metastasis. Novel diazepam-bearing sulfonamide moieties have been identified as potent inhibitors of VEGFR-2.
Quantitative Data Summary:
| Compound | Target Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| 5d | HepG2 | 8.98 ± 0.1 | 0.10 ± 0.01 | [1] |
| HCT-116 | 7.77 ± 0.1 | [1] | ||
| MCF-7 | 6.99 ± 0.1 | [1] | ||
| 5c | - | - | 0.12 ± 0.01 | [1] |
| Sorafenib (Reference) | - | - | 0.10 ± 0.02 | [1] |
Signaling Pathway:
References
The 1,4-Diazepane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility allows it to present substituents in a variety of spatial orientations, enabling interactions with a wide range of biological targets. This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and anticoagulant effects. This technical guide provides a comprehensive overview of the 1,4-diazepane core, including its synthesis, biological activities with quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and synthetic workflows.
Therapeutic Applications and Biological Activities
Derivatives of the 1,4-diazepane scaffold have shown significant promise in several therapeutic areas. The following sections summarize the key findings and present quantitative data for representative compounds.
Anticoagulant Activity: Factor Xa Inhibition
A series of 1,4-diazepane derivatives have been identified as potent inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.[1] Inhibition of fXa is a key strategy for the development of novel anticoagulants.
| Compound | fXa IC50 (nM) | Reference |
| YM-96765 | 6.8 | [1] |
Anticancer Activity
The 1,4-diazepane core is also a feature of several compounds with significant anticancer activity. Their mechanisms of action are varied and can include the induction of apoptosis and the inhibition of cell proliferation. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][2]oxazolo-[4,5-d]-pyrimidine | Various | GI50: 0.9-1.9 | [3] |
| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][2]oxazolo[4,5-d]pyrimidine | Various | GI50: 0.9-1.9 | [3] |
| Compound 7c | HepG-2, MCF-7, HCT-116 | 4.4-13 µg/mL | [4] |
| Compound 7e | HepG-2, MCF-7, HCT-116 | 4.4-13 µg/mL | [4] |
| Compound 7f | HepG-2, MCF-7, HCT-116 | 4.4-13 µg/mL | [4] |
Sigma Receptor Modulation
1,4-Diazepane-based compounds have been developed as potent ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. The binding affinity of these compounds is a key measure of their potential therapeutic efficacy.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
| Benzofurane derivative 2c | 8 | - | |
| Benzofurane derivative 3c | 8.0 | 28 | |
| Quinoline derivative 2d | 19 | - | |
| Quinoline derivative 3d | - | - |
Synthesis of the 1,4-Diazepane Core
A variety of synthetic strategies have been developed for the construction of the 1,4-diazepane ring system. A common and efficient method involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent.
A general workflow for the synthesis of 1,4-diazepane derivatives is depicted below:
A generalized synthetic workflow for 1,4-diazepane derivatives.
Detailed Synthetic Protocol: Synthesis of 1-(2-Bromobenzyl)azetidine-2-carboxamide
This protocol describes the synthesis of a key intermediate used in the preparation of novel azetidine-fused 1,4-diazepine derivatives.[5]
Materials:
-
Azetidine-2-carboxamide
-
2-Bromobenzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of azetidine-2-carboxamide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 2-bromobenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 1-(2-bromobenzyl)azetidine-2-carboxamide.
Key Experimental Protocols
This section provides detailed methodologies for the key biological assays cited in this guide.
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This assay determines the ability of a compound to inhibit the enzymatic activity of Factor Xa.
Materials:
-
Human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of human Factor Xa in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds in the same buffer.
-
In a 96-well microplate, add the Factor Xa solution to wells containing either the test compound or buffer (for control).
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Add the chromogenic substrate to all wells to initiate the enzymatic reaction.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
The rate of substrate cleavage is proportional to the Factor Xa activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Test compounds
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Sigma-1 Receptor Binding Assay
This assay measures the affinity of a compound for the sigma-1 receptor through competitive binding with a radiolabeled ligand.[8][9][10]
Materials:
-
Guinea pig brain membranes (as a source of sigma-1 receptors)
-
[3H]-(+)-Pentazocine (radioligand)
-
Tris-HCl buffer (pH 8.0)
-
Haloperidol (for determining non-specific binding)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
Prepare serial dilutions of the test compounds in the Tris-HCl buffer.
-
In test tubes, combine the brain membrane preparation, [3H]-(+)-pentazocine at a fixed concentration (e.g., 5 nM), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (e.g., 10 µM, for non-specific binding).
-
Incubate the mixture at 37°C for 150 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding for each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways
The therapeutic effects of 1,4-diazepane derivatives are often mediated through their interaction with specific signaling pathways. For instance, many antipsychotic drugs containing this scaffold target dopamine D2 receptors, which are G-protein coupled receptors (GPCRs).
Dopamine D2 Receptor Signaling Pathway
The activation of the dopamine D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Simplified signaling pathway of the Dopamine D2 receptor.
Conclusion
The 1,4-diazepane core continues to be a highly valuable scaffold in medicinal chemistry, providing a versatile platform for the design of novel therapeutic agents. Its ability to interact with a wide array of biological targets has led to the development of compounds with diverse pharmacological activities. The synthetic accessibility and the potential for extensive derivatization of the 1,4-diazepane ring system ensure its continued importance in the quest for new and improved drugs. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of homopiperazine (1,4-diazepane) and its derivatives, a class of compounds with significant therapeutic potential. The unique seven-membered diazepine ring of homopiperazine serves as a versatile scaffold in medicinal chemistry, leading to the development of agents targeting a range of biological systems. This document details their synthesis, structure-activity relationships (SAR), and pharmacological activities, with a focus on their applications in neuropharmacology and oncology.
Introduction to Homopiperazine and Diazepines
Homopiperazine, a cyclic diamine, is a privileged scaffold in drug design due to its unique conformational flexibility and ability to engage with various biological targets.[1] Its derivatives have been investigated for a wide array of therapeutic applications, including as antipsychotics, anxiolytics, anticancer agents, and inhibitors of various enzymes.[2][3] The diazepine ring system, in general, is a cornerstone of many marketed drugs, most notably the benzodiazepines, which act on the central nervous system.[4] This guide will focus on the synthesis, biological evaluation, and mechanisms of action of homopiperazine-containing compounds and related diazepines.
Synthesis of Homopiperazine Derivatives
The synthesis of homopiperazine derivatives typically involves the functionalization of the two nitrogen atoms within the diazepine ring. Common synthetic strategies include N-alkylation, N-arylation, and acylation reactions.
General Synthesis of 1-Arylhomopiperazines
A common route to 1-arylhomopiperazines involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and homopiperazine. This method allows for the introduction of a wide variety of substituted aryl groups.
N-Alkylation of Homopiperazine
The secondary amine of a monosubstituted homopiperazine can be readily alkylated using an alkyl halide in the presence of a base. This reaction is a versatile method for introducing diverse side chains, which can significantly influence the pharmacological properties of the final compound.
Pharmacological Activity and Structure-Activity Relationships
Homopiperazine derivatives have been extensively studied for their interactions with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are key targets in the treatment of neuropsychiatric disorders.
Dopamine Receptor Ligands
Many homopiperazine derivatives exhibit high affinity for dopamine D2 and D3 receptors, making them promising candidates for the development of antipsychotic and anti-Parkinsonian agents. The nature of the substituent on the homopiperazine ring plays a crucial role in determining the affinity and selectivity for these receptors.
Serotonin Receptor Ligands
Derivatives of homopiperazine have also been identified as potent ligands for various serotonin receptors, including 5-HT1A and 5-HT2A.[5] The affinity for these receptors can be modulated by altering the substituents on the homopiperazine scaffold, leading to compounds with potential antidepressant and anxiolytic properties.
Anticancer Activity
Recent studies have explored the potential of homopiperazine and diazepine derivatives as anticancer agents.[3][6] These compounds have shown cytotoxic activity against various cancer cell lines, and their mechanism of action is an active area of research.
Quantitative Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of selected homopiperazine and diazepine derivatives at various biological targets.
Table 1: Binding Affinities (Ki) of Homopiperazine Derivatives at Dopamine Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |
| 11a | - | 0.7 | - | [7] |
| 11b | - | 1.2 | - | [7] |
| 11c | - | 1.8 | - | [7] |
| 11f | - | 3.9 | - | [7] |
| 11j | - | 2.5 | - | [7] |
| 11k | - | 3.1 | - | [7] |
| LS-3-134 | >30 | 0.2 | - | [8] |
| WW-III-55 | >1000 | 10 | - | [8] |
Table 2: Binding Affinities (Ki) of Homopiperazine and Related Derivatives at Serotonin Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Reference |
| 8a | 10.5 | 150 | 6.69 | [9] |
| 8b | 3.77 | 65.2 | 8.35 | [9] |
| 9 | 15.3 | 1250 | 500 | [9] |
| 11a | 1802 | 89.7 | 10.2 | [9] |
| 11b | 1005 | 15.8 | 12.5 | [9] |
| 20a | 12.5 | 55.3 | 15.3 | [9] |
| 20b | 6.89 | 33.5 | 11.8 | [9] |
| 20c | 4.55 | 25.8 | 9.87 | [9] |
| 26a | 15.3 | 68.9 | 20.3 | [9] |
| 26b | 8.95 | 45.6 | 18.7 | [9] |
| 26c | 6.55 | 30.1 | 15.5 | [9] |
| 29 | 5.58 | 40.2 | 13.8 | [9] |
| 30 | 18.7 | 1500 | 1100 | [9] |
| 33a | 30.5 | 250 | 91.7 | [9] |
| 33b | 25.8 | 180 | 85.6 | [9] |
| Compound 4 | 0.78 | - | - | [10] |
| Compound 7 | 0.57 | - | - | [10] |
| Compound 8 | 1.2 | - | - | [11] |
| Compound 10 | 21.3 | - | - | [11] |
Table 3: Cytotoxic Activity (IC50) of Diazepine Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Dibenzodiazepine 8b | BCAP37 | 0.9 | |
| Dibenzodiazepine 10q | BCAP37 | 0.26-1.6 | [12] |
| Dibenzodiazepine 10q | HeLa | 0.26-1.6 | [12] |
| Benzodiazepine 9 | HCT-116 | 16.19 | [13] |
| Benzodiazepine 9 | MCF-7 | 17.16 | [13] |
| Diazepine 5 | PC3 | - | [4] |
Experimental Protocols
Synthesis
To a solution of mono-substituted homopiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base such as potassium carbonate (2.0-3.0 eq). The appropriate alkyl halide (1.1-1.5 eq) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated homopiperazine derivative.[14][15][16]
Biological Assays
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A).[1]
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).[9]
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known, non-labeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[17]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19][20]
Objective: To measure the functional activity of a test compound at a Gq-coupled receptor by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 or HEK293 cells expressing 5-HT2A).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[21]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds at various concentrations.
-
A positive control agonist for the receptor.
-
A fluorescence plate reader with an injection module.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[22]
-
Wash the cells with assay buffer to remove any excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a short period.
-
Inject the test compound at various concentrations into the wells and immediately begin recording the fluorescence signal over time.
-
After a few minutes, inject a maximal concentration of a known agonist to determine the maximal response.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response). For antagonists, the IC50 can be determined by measuring the inhibition of the agonist response.[23][24][25]
Signaling Pathways
The therapeutic effects of homopiperazine and related diazepine compounds are often mediated through their interaction with specific GPCRs, which in turn activate or inhibit downstream signaling cascades.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a Gi/o-coupled receptor.[26][27] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[28][29] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2]
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor Signaling
Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins.[30] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[31][32] This signaling pathway is associated with the anxiolytic and antidepressant effects of 5-HT1A agonists.[33]
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling
In contrast to the 5-HT1A receptor, the 5-HT2A receptor is coupled to Gq/11 proteins.[5][34] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is involved in a variety of cellular processes, including neuronal excitation and plasticity.[35][36]
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Conclusion
Homopiperazine and its related diazepine analogs represent a rich and versatile class of compounds with significant potential in drug discovery. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective ligands for a variety of biological targets. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapies for a range of human diseases.
References
- 1. Radioligand binding assays [bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - ProQuest [proquest.com]
- 13. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]
- 14. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]
- 15. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 20. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bu.edu [bu.edu]
- 23. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 24. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 26. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 29. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 30. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 32. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 33. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. msudenver.edu [msudenver.edu]
Methodological & Application
Application Notes and Protocols for 1-(2-Ethoxyethyl)-1,4-diazepane as a Potential Ligand in Catalysis
Disclaimer: Direct catalytic applications of 1-(2-Ethoxyethyl)-1,4-diazepane are not yet documented in peer-reviewed literature. The following application notes and protocols are based on the catalytic activities of structurally related N-substituted 1,4-diazepane (homopiperazine) derivatives. These notes are intended to provide a foundational guide for researchers and scientists to explore the potential of this compound as a ligand in various catalytic transformations.
Introduction
1,4-Diazepane, also known as homopiperazine, is a seven-membered diamine that can serve as a versatile scaffold for the synthesis of bidentate or polydentate ligands for metal-catalyzed reactions. The nitrogen atoms of the diazepane ring can be functionalized to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The ethoxyethyl group in this compound introduces an additional potential coordination site (the ether oxygen), which could lead to unique ligand geometries and catalytic behaviors.
This document outlines potential catalytic applications of metal complexes incorporating this compound, based on analogous systems. The prospective applications include the catalytic hydrolysis of organophosphates, ring-opening polymerization of lactide, and the reduction of aldehydes.
Potential Catalytic Applications
Homopiperazine-based ligand-metal complexes have been shown to be effective catalysts for the neutralization of toxic organophosphorus compounds, such as nerve agents and pesticides.[1] The mechanism generally involves the metal center activating a water molecule to facilitate the nucleophilic attack on the phosphorus center of the organophosphate, leading to its hydrolysis. The this compound ligand could be used to form similar catalytic complexes.
Experimental Protocol: General Procedure for Catalytic Hydrolysis
-
Catalyst Preparation:
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Add a solution of a metal salt (e.g., CuCl₂, Zn(OAc)₂, 1.0 mmol) in methanol (5 mL) dropwise to the ligand solution with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours to allow for complex formation.
-
The resulting metal complex can be isolated by solvent evaporation or precipitation and used as is or further purified.
-
-
Catalytic Hydrolysis Reaction:
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.4), dissolve the organophosphate substrate (e.g., paraoxon-ethyl) to a final concentration of 1 mM.
-
Add the prepared metal-diazepane complex to the substrate solution to a final catalyst concentration of 1-10 mol%.
-
Monitor the reaction progress by UV-Vis spectroscopy by following the increase in absorbance of the hydrolysis product (e.g., p-nitrophenolate at 400 nm) or by HPLC.
-
Determine the initial rate of hydrolysis and the catalyst turnover number (TON) and turnover frequency (TOF).
-
Table 1: Hypothetical Performance Data for a M-[this compound] Catalyst in Organophosphate Hydrolysis
| Entry | Metal Center (M) | Catalyst Loading (mol%) | Substrate | Half-life (t₁/₂) (min) |
| 1 | Cu(II) | 1 | Paraoxon-ethyl | 15 |
| 2 | Zn(II) | 1 | Paraoxon-ethyl | 25 |
| 3 | Cu(II) | 5 | Sarin simulant | 5 |
Note: The data in this table is hypothetical and serves as a template for presenting experimental results.
Titanium (IV), Zirconium (IV), and Hafnium (IV) complexes with homopiperazine-salan ligands have demonstrated activity as initiators for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer.[2][3] A bifunctional this compound derivative could be synthesized to act as a similar ligand.
Experimental Protocol: General Procedure for ROP of rac-Lactide
-
Ligand and Catalyst Synthesis:
-
Synthesize a salan-type ligand by reacting this compound with two equivalents of a substituted salicylaldehyde.
-
Prepare the Ti(IV) complex by reacting the synthesized ligand with one equivalent of Ti(OⁱPr)₄ at 80°C under an inert atmosphere to facilitate the removal of isopropanol.[2]
-
-
Polymerization Reaction:
-
In a glovebox, charge a reaction vessel with the Ti-[this compound-salan] complex (e.g., 0.01 mmol).
-
Add rac-lactide (e.g., 1.0 mmol) and a minimal amount of dry toluene to dissolve the reactants.
-
Stir the reaction mixture at a controlled temperature (e.g., 100°C).
-
After a set time, quench the reaction by adding an excess of methanol.
-
Precipitate the polymer by pouring the solution into cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Analyze the polymer's molecular weight (Mn), polydispersity index (PDI) by gel permeation chromatography (GPC), and microstructure by ¹H NMR.
-
Table 2: Representative Data for ROP of rac-Lactide Catalyzed by Homopiperazine-Salan Metal Complexes
| Catalyst | Monomer/Catalyst Ratio | Conversion (%) | Mn ( g/mol ) | PDI |
| Ti(OⁱPr)₂(L¹) | 100 | 95 | 15,000 | 1.15 |
| Zr(OⁱPr)₂(L¹) | 100 | 98 | 16,500 | 1.10 |
| Hf(OⁱPr)₂(L¹) | 100 | 92 | 14,800 | 1.20 |
Note: L¹ represents a generic homopiperazine-salan ligand. Data is representative of what is found in the literature for similar systems.[2][3]
Titanium complexes of homopiperazine salan ligands have been reported to be efficient catalysts for the reduction of aldehydes.[4]
Experimental Protocol: General Procedure for Aldehyde Reduction
-
Catalyst Preparation:
-
Synthesize a TiCl₂ complex with a salan ligand derived from this compound.
-
-
Reduction Reaction:
-
In a dry reaction flask under an inert atmosphere, dissolve the aldehyde substrate (e.g., benzaldehyde, 1.0 mmol) in dry toluene (5 mL).
-
Add the Ti-diazepane catalyst (e.g., 5 mol%).
-
Add a suitable reducing agent (e.g., a silane).
-
Stir the reaction at a specified temperature (e.g., 55°C) for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and work up to isolate the corresponding alcohol.
-
Determine the product yield.
-
Table 3: Hypothetical Data for Catalytic Reduction of Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Reducing Agent | Time (h) | Conversion (%) |
| TiCl₂(L²) | 5 | PhSiH₃ | 24 | >99 |
Note: L² represents a generic salan ligand derived from this compound. Data is based on similar systems.[4]
Visualizations
Caption: General workflow for the synthesis and catalytic application of a metal complex with a 1,4-diazepane-based ligand.
References
Applications of 1-(2-Ethoxyethyl)-1,4-diazepane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Ethoxyethyl)-1,4-diazepane is a substituted cyclic diamine with significant potential in various fields of organic synthesis, particularly in medicinal chemistry and catalysis. The 1,4-diazepane core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents. The N-(2-ethoxyethyl) substituent introduces additional physicochemical properties, such as modified polarity and potential for further functionalization, making it an attractive building block for the synthesis of novel chemical entities. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Application Notes
Building Block for Bioactive Molecules via N-Arylation
The secondary amine functionality of this compound makes it an ideal nucleophile for N-arylation reactions, such as the Buchwald-Hartwig amination. This reaction allows for the facile construction of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceutical compounds. By coupling this compound with various aryl halides or triflates, a diverse library of N-aryl-N'-(2-ethoxyethyl)-1,4-diazepanes can be generated. These products can serve as final drug candidates or as intermediates for further synthetic elaboration. The 1,4-diazepane ring is a core component of many compounds targeting the central nervous system.
Bidentate Ligand in Transition Metal Catalysis
The two nitrogen atoms of the 1,4-diazepane ring can act as a bidentate ligand, coordinating to transition metals to form stable catalytic complexes. Such complexes can be employed in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. The use of this compound as a ligand can influence the efficiency, selectivity, and substrate scope of the catalytic reaction. The ethoxyethyl side chain may also play a role in modulating the catalyst's solubility and stability.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from commercially available 1,4-diazepane.
Step 1: Mono-Boc Protection of 1,4-Diazepane
-
Materials: 1,4-Diazepane, Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1,4-diazepane (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford tert-butyl 1,4-diazepane-1-carboxylate.
-
Step 2: N-Alkylation and Deprotection
-
Materials: tert-Butyl 1,4-diazepane-1-carboxylate, 2-Bromoethyl ethyl ether, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethyl ethyl ether (1.1 eq) and heat the reaction to reflux for 16 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude intermediate in DCM and add TFA (5.0 eq) at 0 °C.
-
Stir at room temperature for 4 hours.
-
Concentrate the reaction mixture and dissolve the residue in water.
-
Basify with 2M NaOH and extract with DCM.
-
Dry the organic layer and concentrate to give this compound.
-
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1,4-Diazepane, (Boc)₂O | - | DCM | 12 | 0 to RT | 85-95 |
| 2 | tert-Butyl 1,4-diazepane-1-carboxylate, 2-Bromoethyl ethyl ether | NaH, TFA | THF, DCM | 16 + 4 | Reflux, RT | 70-85 |
Table 1: Summary of reaction conditions and yields for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: Buchwald-Hartwig Amination using this compound
This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl bromide.
-
Materials: this compound, Aryl bromide, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Aryl Bromide | Catalyst Loading (mol%) | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Bromotoluene | 1.0 | XPhos | NaOtBu | Toluene | 18 | 100 | 85-95 |
| 1-Bromo-4-methoxybenzene | 1.0 | XPhos | NaOtBu | Toluene | 16 | 100 | 90-98 |
| 2-Bromopyridine | 1.5 | XPhos | NaOtBu | Toluene | 24 | 110 | 75-85 |
Table 2: Representative examples of Buchwald-Hartwig amination with this compound.
Caption: Workflow for Buchwald-Hartwig amination.
Protocol 3: Suzuki-Miyaura Coupling using this compound as a Ligand
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using a palladium complex of this compound as the catalyst.
-
Materials: Aryl halide (e.g., 4-bromobenzonitrile), Arylboronic acid (e.g., phenylboronic acid), Palladium(II) acetate (Pd(OAc)₂), this compound, Potassium carbonate (K₂CO₃), 1,4-Dioxane/Water mixture.
-
Procedure:
-
In a Schlenk tube, dissolve Pd(OAc)₂ (0.02 eq) and this compound (0.04 eq) in 1,4-dioxane and stir for 30 minutes to form the pre-catalyst.
-
Add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add water to the mixture (dioxane/water = 4:1).
-
Heat the reaction mixture to 80 °C for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | Phenylboronic acid | 2.0 | K₂CO₃ | Dioxane/H₂O | 8 | 80 | 92-98 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 2.0 | K₂CO₃ | Dioxane/H₂O | 10 | 80 | 88-95 |
| 2-Bromothiophene | 3-Furylboronic acid | 2.5 | K₂CO₃ | Dioxane/H₂O | 12 | 85 | 80-90 |
Table 3: Representative examples of Suzuki-Miyaura coupling with this compound as a ligand.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
This compound is a versatile chemical entity with promising applications in organic synthesis. Its utility as a building block for the construction of complex, biologically active molecules and as a ligand in transition metal catalysis highlights its importance for researchers in drug discovery and process development. The provided protocols offer a foundation for the exploration and implementation of this compound in various synthetic strategies.
Experimental Setup for Reactions Involving 1-(2-Ethoxyethyl)-1,4-diazepane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and potential applications of 1-(2-Ethoxyethyl)-1,4-diazepane, a key intermediate in the development of various biologically active compounds. The protocols outlined below are based on established N-alkylation methodologies for similar heterocyclic amines and are intended to serve as a foundational guide for researchers. While specific experimental data for this exact compound is limited in publicly available literature, the provided methods are robust and adaptable.
Introduction
1,4-Diazepane, also known as homopiperazine, is a seven-membered heterocyclic compound containing two nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including but not limited to antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. The introduction of an ethoxyethyl group at the N1 position can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making this compound a valuable building block in drug discovery.
Synthesis of this compound
The primary synthetic route to this compound involves the N-alkylation of 1,4-diazepane (homopiperazine). To favor mono-alkylation and minimize the formation of the di-substituted product, it is common practice to use a protecting group on one of the nitrogen atoms of the 1,4-diazepane ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,4-Diazepane (Homopiperazine) | Reagent | Commercially Available |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (TEA) | Reagent | Commercially Available |
| 2-Bromoethoxyethane | Reagent | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Trifluoroacetic acid (TFA) | Reagent | Commercially Available |
| Diethyl ether | Reagent | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS | Prepared in-house |
| Brine (Saturated aqueous NaCl) | ACS | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS | Commercially Available |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (Boc-1,4-diazepane)
This protocol describes the protection of one of the amine groups of 1,4-diazepane to facilitate selective mono-alkylation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diazepane (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in DCM to the cooled solution of 1,4-diazepane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate.
Protocol 2: N-Alkylation of Boc-1,4-diazepane
This protocol details the alkylation of the unprotected nitrogen of Boc-1,4-diazepane with 2-bromoethoxyethane.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C and add a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-bromoethoxyethane (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(2-ethoxyethyl)-1,4-diazepane-1-carboxylate.
Protocol 3: Deprotection to Yield this compound
This protocol describes the removal of the Boc protecting group to yield the final product.
-
Reaction Setup: Dissolve tert-butyl 4-(2-ethoxyethyl)-1,4-diazepane-1-carboxylate (1.0 eq.) in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is > 9.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain this compound.
-
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), methylene groups of the ethoxyethyl chain, and the diazepane ring protons. |
| ¹³C NMR | Resonances for the ethoxy group carbons, the methylene carbons of the ethoxyethyl chain, and the carbons of the diazepane ring. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |
Applications in Drug Development
This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The diazepane core is a common feature in compounds targeting the central nervous system.
Role as a Precursor
This compound is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs). The secondary amine of the diazepane ring provides a reactive site for further functionalization, allowing for the introduction of diverse pharmacophores. For instance, it can be a building block for the synthesis of antagonists for various receptors.
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Signaling Pathway Involvement (Hypothetical)
Given the prevalence of the 1,4-diazepane scaffold in centrally acting agents, it is plausible that derivatives of this compound could interact with various neurotransmitter receptor systems. For example, they could be designed as antagonists or modulators of dopamine, serotonin, or histamine receptors. The specific signaling pathway targeted would depend on the nature of the substituent introduced at the N4 position.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of this compound designed as a G-protein coupled receptor (GPCR) antagonist.
Caption: Hypothetical GPCR signaling pathway modulated by a derivative.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.
-
Trifluoroacetic acid is corrosive and should be handled with appropriate care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery. The protocols provided herein offer a reliable pathway for its synthesis, enabling further exploration of its derivatives as potential therapeutic agents. The modular nature of its synthesis allows for the generation of diverse chemical libraries for screening against a wide range of biological targets. Further research is warranted to fully elucidate the pharmacological profile of its derivatives and their potential clinical applications.
Application Notes and Protocols: 1-(2-Ethoxyethyl)-1,4-diazepane in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Ethoxyethyl)-1,4-diazepane is a key heterocyclic building block utilized in the synthesis of various pharmaceutical compounds. Its unique structural features, combining a flexible seven-membered diazepane ring with an ethoxyethyl side chain, allow for the generation of molecules with tailored pharmacological profiles. This scaffold has found a notable application in the development of antihistaminic agents, where it contributes to the overall potency and selectivity of the final drug molecule.
This document provides detailed application notes and experimental protocols for the use of this compound as a building block, with a specific focus on the synthesis of the potent H1-antihistamine, Emedastine.
Featured Application: Synthesis of Emedastine
Emedastine is a second-generation antihistamine renowned for its high affinity and selectivity for the histamine H1 receptor.[1][2] It is formulated for ophthalmic use to alleviate the symptoms of allergic conjunctivitis.[2] The chemical structure of Emedastine is 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole.[3]
Biological Activity of Emedastine
Emedastine functions as a competitive antagonist of the histamine H1 receptor, effectively blocking the actions of histamine that lead to allergic symptoms such as itching, redness, and swelling.[2][4] Its high selectivity for the H1 receptor minimizes off-target effects.[1][2]
| Compound | Target | Activity (Ki) |
| Emedastine | Histamine H1 Receptor | 1.3 nM[1][2] |
| Emedastine | Histamine H2 Receptor | 49,067 nM[1][2] |
| Emedastine | Histamine H3 Receptor | 12,430 nM[1][2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the mono-alkylation of a protected 1,4-diazepane, followed by deprotection.
Protocol: Synthesis of this compound
-
Step 1: Mono-Boc Protection of 1,4-Diazepane
-
Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield tert-butyl 1,4-diazepane-1-carboxylate.
-
-
Step 2: Alkylation with 2-Bromoethoxyethane
-
Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH) (1.1 eq) or potassium carbonate (K₂CO₃) (2.0 eq), to the solution and stir for 30 minutes at room temperature.
-
Add 2-bromoethoxyethane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl 4-(2-ethoxyethyl)-1,4-diazepane-1-carboxylate.
-
-
Step 3: Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield this compound.
-
Synthesis of Emedastine using this compound
The synthesis of Emedastine involves the coupling of the this compound building block with a benzimidazole moiety. A key precursor is 1-(2-ethoxyethyl)-2-chlorobenzimidazole.
Protocol: Synthesis of Emedastine
-
Step 1: Synthesis of 1-(2-Ethoxyethyl)-2-chlorobenzimidazole
-
To a solution of 2-chlorobenzimidazole (1.0 eq) in DMF, add a base such as sodium hydride (1.1 eq) at 0 °C.
-
After stirring for 30 minutes, add 1-bromo-2-ethoxyethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole (Emedastine)
-
Combine 1-(2-Ethoxyethyl)-2-chlorobenzimidazole (1.0 eq) and 1-methyl-1,4-diazepane (a derivative of the title compound) (1.2 eq) in a suitable solvent like acetonitrile or N-methyl-2-pyrrolidone (NMP).
-
Add a base such as potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux (80-120 °C) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield Emedastine.
-
Visualizations
Signaling Pathway of H1 Antihistamines
Caption: Mechanism of action of H1 antihistamines like Emedastine.
General Experimental Workflow for Emedastine Synthesis
Caption: Synthetic workflow for Emedastine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emedastine - Wikipedia [en.wikipedia.org]
- 3. Syntheses of the metabolites of 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H benzimidazole difumarate (KG-2413) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Screening 1-(2-Ethoxyethyl)-1,4-diazepane for Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2-Ethoxyethyl)-1,4-diazepane belongs to the diazepine class of heterocyclic compounds. The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2] Notably, some structurally related compounds have demonstrated potent H1-antihistaminic activity, suggesting a potential interaction with G-protein coupled receptors (GPCRs).[3][4]
These application notes provide a structured, two-tiered screening protocol to first assess the general cytotoxicity of this compound and then to investigate its specific activity at GPCRs, a major class of drug targets.[5][6]
Tier 1: General Biological Activity Screening
The initial step in characterizing a novel compound is to determine its effect on cell viability. This establishes a therapeutic window and appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Experimental Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the steps to determine the 50% inhibitory concentration (IC₅₀) of this compound on a selected cell line (e.g., HeLa, HT29, or a cell line relevant to the hypothesized target).
Materials:
-
This compound (Test Compound)
-
Selected mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile DPBS).[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[8]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the test compound in a complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with solvent only) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of the solution in each well at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can also be used.[8]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control:
-
Percentage Viability = [(OD_Sample - OD_Blank) / (OD_VehicleControl - OD_Blank)] x 100 The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Cell Viability
The results of the MTT assay should be summarized to clearly present the cytotoxic profile of the compound.
Table 1: Cytotoxicity of this compound against Various Cell Lines.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|---|
| HeLa | 24 | 75.2 | 71.5 - 79.1 |
| 48 | 51.4 | 48.8 - 54.2 | |
| HT29 | 24 | 88.9 | 84.0 - 94.1 |
| 48 | 62.1 | 58.5 - 65.9 | |
| PH5CH8 | 48 | > 100 | N/A |
(Note: Data are hypothetical and for illustrative purposes only.)
Tier 2: Targeted Biological Activity Screening
Based on the chemical structure and activities of related diazepine compounds, a primary area of interest is the G-protein coupled receptor (GPCR) family.[3][4] A functional assay that measures receptor activation upon ligand binding is a powerful tool for identifying potential GPCR modulators.[5][10] The In vitro GPCR Split NanoLuc Ligand Triggered Reporter (IGNiTR) assay is a modern, luminescence-based method that detects the interaction between an activated GPCR and a conformation-specific binder, providing a direct measure of ligand efficacy.[11][12]
Experimental Protocol 2: GPCR Activation Screening using a Luminescence-Based Assay
This protocol describes a high-throughput method to screen this compound against a panel of GPCRs, with a focus on histamine receptors.
Principle: The assay utilizes a split NanoLuciferase system. A large fragment (LgBiT) is fused to a conformation-specific binder (e.g., a mini-G protein), and a small fragment (SmBiT) is fused to the GPCR of interest. Upon agonist binding and subsequent GPCR activation, the conformation-specific binder is recruited to the GPCR, bringing LgBiT and SmBiT into proximity and reconstituting a functional, light-emitting NanoLuciferase enzyme.[11]
Materials:
-
Cell lysates from cells overexpressing the SmBiT-GPCR and LgBiT-miniG protein constructs.
-
This compound (Test Compound) at concentrations below its IC₅₀.
-
Known agonist and antagonist for each GPCR target (for positive and negative controls).
-
Assay buffer.
-
NanoLuciferase substrate (e.g., furimazine).
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Reagent Preparation:
-
Thaw cell lysates containing the assay components on ice.
-
Prepare serial dilutions of the test compound, known agonist, and known antagonist in the assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the test compound dilutions or controls to the wells of a 384-well plate.
-
Add 5 µL of the cell lysate mixture to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for binding and receptor activation.
-
-
Signal Detection:
-
Prepare the NanoLuciferase substrate according to the manufacturer's instructions.
-
Add 10 µL of the substrate to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence signal from each well using a plate reader (luminometer).
-
Data Analysis:
-
The activity is typically expressed as a fold change over the basal (vehicle control) signal.
-
For agonist activity, data are plotted as luminescence vs. log[concentration] to determine the EC₅₀ (half-maximal effective concentration).
-
For antagonist activity, cells are co-incubated with a known agonist at its EC₅₀ and varying concentrations of the test compound. A decrease in signal indicates antagonism, and an IC₅₀ can be calculated.
Data Presentation: GPCR Activity Profile
The screening results should be tabulated to provide a clear overview of the compound's activity and selectivity across the tested GPCR panel.
Table 2: Activity Profile of this compound at a Panel of GPCRs.
| GPCR Target | Assay Mode | Activity (EC₅₀ / IC₅₀, µM) | Max Response (% of Control Agonist) |
|---|---|---|---|
| H₁ Receptor | Agonist | No activity > 50 µM | N/A |
| H₁ Receptor | Antagonist | 0.85 | N/A |
| H₂ Receptor | Antagonist | 12.3 | N/A |
| D₂ Receptor | Antagonist | 25.7 | N/A |
| 5-HT₂ₐ Receptor | Antagonist | > 50 µM | N/A |
| M₁ Receptor | Antagonist | > 50 µM | N/A |
(Note: Data are hypothetical and for illustrative purposes only, suggesting selective antagonist activity at the H₁ receptor.)
This two-tiered approach provides a comprehensive initial biological screening of this compound. The first tier establishes the compound's cytotoxicity, defining a safe concentration range for further testing. The second tier directly investigates its activity on the high-value GPCR target class.
Based on the hypothetical data presented, this compound shows low cytotoxicity and potent, selective antagonist activity at the histamine H₁ receptor. These results would warrant further investigation, including:
-
More extensive selectivity profiling against a broader range of receptors.
-
In-depth mechanism of action studies to confirm competitive vs. non-competitive antagonism.
-
Pharmacokinetic (ADME) profiling to assess its drug-like properties.
-
Evaluation in in vivo models for allergy or inflammation.
This structured screening cascade enables an efficient and data-driven evaluation of novel chemical entities for drug discovery and development.
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of the metabolites of 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H benzimidazole difumarate (KG-2413) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 1-(2-Ethoxyethyl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-(2-Ethoxyethyl)-1,4-diazepane, a key intermediate in pharmaceutical synthesis. The following methods are described: vacuum distillation for the removal of volatile and non-volatile impurities from the neat compound, and column chromatography for the separation of closely related impurities. Additionally, a protocol for the recrystallization of the hydrochloride salt is provided for obtaining high-purity solid material.
Data Presentation
A summary of the purification techniques and their expected outcomes is presented in Table 1. This allows for a quick comparison of the methods to select the most appropriate one for a given purification challenge.
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Typical Impurities Removed | Expected Purity | Phase of Purified Product | Key Parameters |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Solvents with lower boiling points, non-volatile decomposition products, and salts. | >98% | Liquid | Pressure, Temperature |
| Column Chromatography | Separation based on differential adsorption of compounds on a solid stationary phase. | Structurally similar impurities, reaction by-products. | >99% | Liquid (as free base) | Stationary phase, Mobile phase composition |
| Recrystallization (as Hydrochloride Salt) | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | Soluble impurities, minor contaminants. | >99.5% | Solid | Solvent system, Temperature, pH |
Experimental Protocols
Vacuum Distillation
This protocol is suitable for the purification of this compound on a larger scale, particularly for removing non-volatile impurities or residual high-boiling solvents. Given the predicted high boiling point of similar structures (e.g., 1-(2-Methoxyethyl)-1,4-diazepane at 217.6 ± 25.0 °C), vacuum distillation is essential to prevent thermal decomposition.[1]
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and free of cracks.
-
Sample Preparation: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar for smooth boiling.
-
System Evacuation: Connect the apparatus to the vacuum pump and gradually reduce the pressure. A typical pressure for high-boiling amines is in the range of 1-10 mmHg.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distilled this compound in the receiving flask. Monitor the temperature at the distillation head; the boiling point will be significantly lower than at atmospheric pressure.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Flash Column Chromatography
This method is ideal for removing impurities with similar polarity to the target compound. Due to the basic nature of the diazepine nitrogens, it is crucial to use a deactivated stationary phase or a mobile phase containing a basic additive to prevent peak tailing and sample degradation.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase. For basic amines, it is recommended to use silica gel treated with triethylamine (e.g., by pre-eluting the column with the mobile phase containing triethylamine) or to use commercially available amine-functionalized silica gel.
-
Column Packing: Pack a glass column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate mobile phase. A common solvent system for amines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane, containing a small percentage (0.5-2%) of triethylamine.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
References
Application Notes and Protocols for the Analytical Characterization of 1-(2-Ethoxyethyl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 1-(2-Ethoxyethyl)-1,4-diazepane. The protocols outlined below are designed to ensure accurate and reproducible characterization of this compound, a critical step in drug development and quality control processes.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its presence in various sample matrices. A reverse-phase method is typically employed for the separation of this polar compound from non-polar impurities.
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve the sample in 25 mL of a diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Data Presentation:
| Analyte | Retention Time (min) | Relative Retention Time | Area (%) |
| This compound | 8.5 | 1.00 | 99.8 |
| Impurity A | 6.2 | 0.73 | 0.1 |
| Impurity B | 9.8 | 1.15 | 0.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and the detection of any volatile impurities. Due to the polar nature of the amine, derivatization may be necessary to improve chromatographic peak shape and thermal stability.
Experimental Protocol
Sample Preparation (with Derivatization):
-
To 1 mg of the sample in a vial, add 500 µL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
Data Presentation:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Derivatized this compound | 12.3 | [M]+•, [M-CH3]+, [M-C2H5O]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure.
Experimental Protocol
Sample Preparation:
-
Dissolve 10-15 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16 | 1024 |
Data Presentation:
¹H NMR (400 MHz, CDCl₃):
-
Hypothetical Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.55 | t | 2H | -O-CH₂-CH₂-N |
| 3.45 | q | 2H | -O-CH₂-CH₃ |
| 2.80-2.60 | m | 8H | Diazepane ring protons |
| 2.55 | t | 2H | -O-CH₂-CH₂-N |
| 1.80 | p | 2H | Diazepane ring proton |
| 1.15 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃):
-
Hypothetical Data
| Chemical Shift (ppm) | Assignment |
| 69.5 | -O-CH₂-CH₂-N |
| 66.8 | -O-CH₂-CH₃ |
| 58.0 | Diazepane ring carbon |
| 57.5 | Diazepane ring carbon |
| 56.0 | -O-CH₂-CH₂-N |
| 55.2 | Diazepane ring carbon |
| 48.5 | Diazepane ring carbon |
| 28.0 | Diazepane ring carbon |
| 15.2 | -O-CH₂-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol
Sample Preparation:
-
Place a small amount of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
FTIR Spectrometer Parameters:
| Parameter | Value |
| Technique | ATR |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H stretching (aliphatic) |
| 1460 | Medium | C-H bending |
| 1110 | Strong | C-O-C stretching (ether) |
| 1350-1000 | Medium | C-N stretching |
Thermal Analysis for Physicochemical Characterization
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to determine the thermal properties of this compound, such as its melting point, purity, and thermal stability.[1]
Experimental Protocols
Differential Scanning Calorimetry (DSC): [2][3]
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Place the pan in the DSC instrument.
-
Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Data Presentation:
| Thermal Analysis | Parameter | Value |
| DSC | Onset of Melting (°C) | Hypothetical Value |
| Peak Melting Point (°C) | Hypothetical Value | |
| Purity (mol%) | > 99.5% | |
| TGA | Onset of Decomposition (°C) | > 250 °C |
| Weight Loss at 300 °C (%) | < 1% |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule, which is used to confirm the empirical formula of this compound (C₉H₂₀N₂O).
Experimental Protocol
-
A precisely weighed sample (1-3 mg) is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
Data Presentation:
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 62.75 | 62.70 |
| Hydrogen (H) | 11.70 | 11.65 |
| Nitrogen (N) | 16.26 | 16.20 |
Visualizations
Caption: HPLC Experimental Workflow
Caption: GC-MS Experimental Workflow
Caption: Analytical Characterization Logic
References
Application Notes and Protocols for the Use of Diazepane Derivatives as Selective CB2 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of diazepane derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2). This document includes a summary of their pharmacological data, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways and experimental workflows.
Introduction to Diazepane Derivatives as Selective CB2 Agonists
The CB2 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of pathological conditions, including inflammatory and neuropathic pain, without the psychoactive side effects associated with the Cannabinoid Receptor 1 (CB1). A high-throughput screening campaign identified aryl 1,4-diazepane compounds as potent and selective CB2 agonists.[1] Subsequent optimization efforts have focused on improving their drug-like properties, such as metabolic stability and solubility, to enhance their therapeutic potential.[1][2]
Data Presentation: Quantitative Analysis of Diazepane Derivatives
The following table summarizes the in vitro potency and efficacy of representative aryl 1,4-diazepane derivatives at the human CB2 receptor. These compounds were identified through high-throughput screening and subsequent optimization.
| Compound ID | Structure | CB2 EC50 (nM) | CB2 Efficacy (%) | Reference |
| 15 | Representative Diazepane Derivative | 0.7 | 95 | [1] |
| 16 | Optimized Diazepane Derivative | 0.017 | Not Reported | [1] |
Note: The structures for compounds 15 and 16 are proprietary and not publicly available in the referenced literature. The data highlights the high potency of this chemical series.
Signaling Pathways of the CB2 Receptor
Activation of the CB2 receptor by an agonist, such as a diazepane derivative, initiates a cascade of intracellular signaling events. These pathways are crucial for the therapeutic effects of CB2 agonists. The primary signaling pathways include the G-protein dependent pathway and the β-arrestin pathway.
CB2 Receptor Signaling Overview
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of diazepane derivatives as selective CB2 agonists are provided below.
Experimental Workflow for Characterizing a Novel Diazepane Derivative
Protocol 1: Radioligand Binding Assay for CB2 Receptor
This protocol is for determining the binding affinity (Ki) of a test compound for the human CB2 receptor using a competition binding assay with the radiolabeled cannabinoid agonist [3H]CP55,940.
Materials:
-
Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2 cells).
-
[3H]CP55,940 (radioligand).
-
Unlabeled CP55,940 (for determining non-specific binding).
-
Test compounds (diazepane derivatives).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.1% (w/v) fatty acid-free BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C pre-coated with polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Plate shaker.
-
Cell harvester.
Procedure:
-
Preparation of Reagents:
-
Thaw the CB2 receptor membrane preparation on ice.
-
Prepare serial dilutions of the test compound and unlabeled CP55,940 in binding buffer. The final DMSO concentration should be kept below 1%.
-
Prepare the [3H]CP55,940 solution in binding buffer at a concentration near its Kd for the CB2 receptor (typically 0.5-2.0 nM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of [3H]CP55,940 solution, and 50 µL of CB2 membrane suspension.
-
Non-specific Binding: 25 µL of 10 µM unlabeled CP55,940, 25 µL of [3H]CP55,940 solution, and 50 µL of CB2 membrane suspension.
-
Test Compound: 25 µL of test compound dilution, 25 µL of [3H]CP55,940 solution, and 50 µL of CB2 membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Harvesting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay
This protocol measures the functional activity of diazepane derivatives as CB2 receptor agonists by quantifying their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the human CB2 receptor.
Materials:
-
CHO cells stably expressing the human CB2 receptor (CHO-hCB2).
-
Cell culture medium (e.g., F-12 medium with 10% FBS).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor, optional but recommended).
-
Test compounds (diazepane derivatives).
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-hCB2 cells according to standard protocols.
-
Harvest the cells and resuspend them in assay buffer.
-
Seed the cells into a 384-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and a reference agonist (e.g., CP55,940) in assay buffer.
-
-
Assay Procedure:
-
Aspirate the culture medium from the cell plate.
-
Add 10 µL of assay buffer containing IBMX (e.g., 0.5 mM final concentration) to each well and incubate for 15-30 minutes at room temperature.
-
Add 5 µL of the test compound dilutions to the respective wells.
-
Add 5 µL of forskolin solution to all wells (except for the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be pre-determined to elicit a submaximal response (e.g., 1-5 µM).
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding a lysis buffer containing the detection reagents.
-
Incubate for the recommended time (usually 60 minutes) at room temperature.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve if required by the kit.
-
Normalize the data to the forskolin-only control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values using non-linear regression analysis.
-
Protocol 3: β-Arrestin Recruitment Assay
This protocol describes the use of a commercially available assay, such as the PathHunter® β-arrestin assay, to measure the recruitment of β-arrestin to the activated CB2 receptor.
Materials:
-
A cell line engineered to express the CB2 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment (e.g., PathHunter® CHO-K1 hCB2 β-Arrestin cells).
-
Cell culture medium and supplements as recommended by the vendor.
-
Assay buffer.
-
Test compounds (diazepane derivatives).
-
Detection reagents provided with the assay kit.
-
384-well white opaque plates.
-
Luminometer or a plate reader with luminescence detection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture the engineered cell line according to the vendor's instructions.
-
Harvest and resuspend the cells in the recommended plating reagent.
-
Dispense the cell suspension into a 384-well plate (e.g., 5,000 cells/well) and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilutions to the wells.
-
Incubate the plate for 90 minutes at 37°C in a humidified incubator.
-
-
Detection:
-
Equilibrate the plate and the detection reagents to room temperature.
-
Add the detection reagents to each well as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0%) and a maximal response from a reference agonist (100%).
-
Plot the percentage of β-arrestin recruitment against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Protocol 4: Carrageenan-Induced Paw Edema Model in Rats
This in vivo protocol is used to evaluate the anti-inflammatory and analgesic effects of diazepane derivatives.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g).
-
Carrageenan (1% w/v in sterile saline).
-
Test compound (diazepane derivative) formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Positive control (e.g., Indomethacin, 5-10 mg/kg).
-
Pletysmometer for measuring paw volume.
-
Calipers for measuring paw thickness.
-
Syringes and needles for injections.
Procedure:
-
Acclimatization:
-
Acclimatize the animals to the experimental conditions for at least 3-5 days before the experiment.
-
-
Compound Administration:
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume or thickness of the right hind paw of each rat.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Logical Relationship of a Structure-Activity Relationship (SAR) Study
The following diagram illustrates the iterative process of a typical SAR study for optimizing a lead compound series like the diazepane derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Ethoxyethyl)-1,4-diazepane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common synthetic route for this compound?
A common and straightforward method is the direct N-alkylation of 1,4-diazepane (also known as homopiperazine) with a suitable 2-ethoxyethyl halide, such as 2-bromoethoxyethane or 2-chloroethoxyethane, in the presence of a base.
Q2: I am getting a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?
This byproduct is likely 1,4-bis(2-ethoxyethyl)-1,4-diazepane, resulting from the di-alkylation of the starting material. Since 1,4-diazepane has two secondary amine groups with similar reactivity, controlling the reaction to favor mono-alkylation is crucial for achieving a high yield of the desired product.
Troubleshooting Di-alkylation:
-
Stoichiometry: Use a molar excess of 1,4-diazepane relative to the alkylating agent (e.g., 2 to 4 equivalents of the diamine). This statistical approach increases the probability of the alkylating agent reacting with an unreacted diamine molecule rather than the mono-alkylated product.
-
Slow Addition: Add the alkylating agent (2-bromoethoxyethane) dropwise to the reaction mixture containing 1,4-diazepane and the base over an extended period. This maintains a low concentration of the alkylating agent, further favoring mono-alkylation.
-
Protecting Groups: For the highest selectivity, consider using a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. After alkylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions. While this adds extra steps, it can significantly improve the yield and simplify purification.
Q3: My reaction is not going to completion, and I have a large amount of unreacted 1,4-diazepane. How can I improve the conversion rate?
Troubleshooting Incomplete Reactions:
-
Reaction Temperature: Gradually increase the reaction temperature. For less reactive alkyl halides like 2-chloroethoxyethane, heating the reaction mixture (e.g., to 50-80 °C) may be necessary. Monitor the reaction progress by TLC or GC-MS to avoid excessive byproduct formation at higher temperatures.
-
Choice of Base: A stronger base may be required to efficiently deprotonate the amine. If you are using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: Ensure your solvent is appropriate for the reaction. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective as they can dissolve the reactants and facilitate the nucleophilic substitution.
-
Reaction Time: Extend the reaction time. Monitor the reaction progress every few hours to determine the optimal duration.
Q4: I'm having difficulty purifying the final product. What are the recommended purification methods?
The polarity of the starting material (1,4-diazepane), the mono-alkylated product, and the di-alkylated byproduct can be quite similar, making purification challenging.
Troubleshooting Purification:
-
Column Chromatography: This is often the most effective method. Use a silica gel column with a gradient elution system. Start with a less polar eluent (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent the amines from streaking on the column.
-
Acid-Base Extraction: An initial workup using acid-base extraction can help remove non-basic impurities. However, it will not efficiently separate the desired product from the unreacted diamine and the di-alkylated byproduct.
-
Distillation: If the product is thermally stable and has a distinct boiling point from the impurities, vacuum distillation can be an effective purification method, especially for larger-scale reactions.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1,4-Diazepane | C₅H₁₂N₂ | 100.16 | 168-170 | ~0.95 |
| 2-Bromoethoxyethane | C₄H₉BrO | 153.02 | 125-127 | ~1.36 |
| This compound | C₉H₂₀N₂O | 172.27 | (estimated) 220-240 | (estimated) ~0.98 |
Table 2: Example Reaction Conditions for Mono-alkylation
| Parameter | Condition A (High Excess Amine) | Condition B (Protected Amine) |
| Diazepane Derivative | 1,4-Diazepane | 1-Boc-1,4-diazepane |
| Equivalents of Diazepine | 3.0 | 1.0 |
| Alkylating Agent | 2-Bromoethoxyethane | 2-Bromoethoxyethane |
| Equivalents of Alkylating Agent | 1.0 | 1.1 |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Temperature | Room Temperature to 50°C | Room Temperature to 50°C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Subsequent Step | - | Deprotection with TFA or HCl |
| Expected Outcome | Moderate yield, requires careful purification | High yield of mono-alkylated product |
Experimental Protocols
Protocol 1: Direct Mono-alkylation using Excess Diamine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1,4-diazepane (3.0 eq.) and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants.
-
Reagent Addition: Dissolve 2-bromoethoxyethane (1.0 eq.) in anhydrous acetonitrile and add it to the dropping funnel.
-
Reaction: Add the 2-bromoethoxyethane solution dropwise to the stirring reaction mixture at room temperature over 2-3 hours.
-
Monitoring: Monitor the reaction progress using TLC or GC-MS. If the reaction is slow, gently heat the mixture to 50°C.
-
Workup: Once the reaction is complete, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol with 1% triethylamine.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the desired mono-alkylation and the competing di-alkylation.
Caption: A troubleshooting decision tree for improving the synthesis yield.
Technical Support Center: Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane. The information is designed to help identify and mitigate the formation of common side products and address other potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are direct N-alkylation of 1,4-diazepane (also known as homopiperazine) with a 2-ethoxyethyl halide and reductive amination of 1,4-diazepane with 2-ethoxyacetaldehyde.
Q2: What is the primary challenge in the synthesis of monosubstituted 1,4-diazepanes?
A2: A significant challenge is controlling the selectivity between mono- and di-alkylation. Since 1,4-diazepane has two secondary amine groups of similar reactivity, the reaction can easily proceed to form the disubstituted byproduct, 1,4-bis(2-Ethoxyethyl)-1,4-diazepane.
Q3: How can I minimize the formation of the disubstituted byproduct?
A3: To favor mono-alkylation, a significant excess of 1,4-diazepane relative to the alkylating or aldehyde reagent should be used. This statistical approach increases the probability of the reagent reacting with an un-substituted diazepine. Alternatively, using a protecting group on one of the nitrogen atoms of 1,4-diazepane, followed by alkylation and deprotection, can provide better control but involves more synthetic steps.
Q4: Are there any common impurities that can arise from the starting materials?
A4: Yes, the purity of the starting materials is crucial. 1,4-diazepane can contain oligomers or other cyclic amines as impurities. The 2-ethoxyethyl halide or 2-ethoxyacetaldehyde should be checked for purity, as they can contain related impurities that may lead to the formation of unexpected side products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring. - Check the quality and reactivity of reagents. |
| Product loss during workup. | - Optimize extraction pH and solvent. - Minimize the number of purification steps. | |
| Significant amount of 1,4-bis(2-Ethoxyethyl)-1,4-diazepane observed (di-alkylation) | Molar ratio of reactants is not optimal. | - Use a larger excess of 1,4-diazepane (e.g., 3-5 equivalents). - Add the alkylating agent or aldehyde slowly to the reaction mixture containing 1,4-diazepane. |
| Presence of a byproduct with a mass corresponding to the elimination of the ethoxyethyl group | The alkylating agent (e.g., 2-ethoxyethyl bromide) has undergone elimination to form ethyl vinyl ether, which can then react further. | - Use milder reaction conditions (lower temperature). - Choose a leaving group less prone to elimination. |
| Unidentified polar impurities in the final product | Quaternary ammonium salt formation from over-alkylation. | - Avoid a large excess of the alkylating agent. - Purify the product by column chromatography with a suitable solvent system to remove highly polar impurities. |
| Reaction mixture turns dark or shows signs of decomposition | Reaction temperature is too high, or reagents are unstable under the reaction conditions. | - Lower the reaction temperature. - Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Method 1: N-Alkylation of 1,4-Diazepane with 2-Bromoethoxyethane
-
Reaction Setup: To a solution of 1,4-diazepane (3.0 g, 30 mmol, 3 equivalents) in a suitable solvent such as acetonitrile or DMF (50 mL), add a base such as potassium carbonate (4.14 g, 30 mmol, 3 equivalents).
-
Addition of Alkylating Agent: Slowly add 2-bromoethoxyethane (1.53 g, 10 mmol, 1 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove excess 1,4-diazepane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Method 2: Reductive Amination of 1,4-Diazepane with 2-Ethoxyacetaldehyde
-
Reaction Setup: Dissolve 1,4-diazepane (3.0 g, 30 mmol, 3 equivalents) in a suitable solvent such as methanol or dichloromethane (50 mL).
-
Formation of Imine/Enamine: Add 2-ethoxyacetaldehyde (0.88 g, 10 mmol, 1 equivalent) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine or enamine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (0.45 g, 12 mmol, 1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Purification: Extract the aqueous residue with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and a common side reaction.
Caption: Main synthesis pathway for this compound.
Caption: Formation of the common di-alkylation side product.
Caption: A logical workflow for troubleshooting common synthesis issues.
How to optimize reaction conditions for diazepane synthesis.
<_ . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . .
. ._>
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of diazepanes. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven guidance to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during diazepane synthesis, offering probable causes and actionable solutions.
Problem: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, ensure the use of high-purity catalysts and ligands.[1][2] Consider pre-activating the catalyst if applicable. |
| Incorrect Reaction Temperature | Optimize the temperature. Some reactions, like those using certain heteropolyacid catalysts, show no product formation at room temperature and require reflux conditions to proceed.[3] Conversely, high temperatures can sometimes lead to decomposition or side reactions.[4] |
| Improper Solvent Choice | The solvent can significantly impact reaction rate and selectivity.[5] For instance, in some reductive aminations, a mixture of solvents like methanol and chloroform may be necessary for the reaction to proceed.[6] For certain palladium-catalyzed couplings, toluene is often a favored solvent.[7][8] |
| Inefficient Base | The choice and strength of the base are critical, especially in coupling reactions. For Buchwald-Hartwig reactions, inorganic bases like Cs₂CO₃ or K₂CO₃ are often preferred over organic amine bases.[2][7] The base's solubility and strength should be appropriate for the specific substrates and catalyst system. |
| Poor Quality Starting Materials | Ensure the purity of reactants, as impurities can poison the catalyst or lead to unwanted side reactions. |
Problem: Formation of Side Products/Impurities
| Probable Cause | Recommended Solution |
| Incomplete Reaction | Increase reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal endpoint.[4] |
| Side Reactions (e.g., Hydrolysis) | If using polar solvents, consider that some reagents, like sulfonyl chlorides, may hydrolyze.[5] In some cases, high temperatures can induce hydrolysis of amide bonds, so optimizing for the lowest effective temperature is crucial.[4] |
| Over-alkylation or Multiple Alkylations | In reductive amination, the stoichiometry of the aldehyde and reducing agent can lead to mono-, di-, or tri-alkylated products.[6] Careful control of reactant ratios is necessary to favor the desired product. |
| Beta-Hydride Elimination | In palladium-catalyzed aminations, an unproductive side reaction can compete with the desired reductive elimination, leading to a hydrodehalogenated arene and an imine.[9] The choice of ligand can influence the rate of this side reaction. |
Frequently Asked Questions (FAQs)
???+ question "How do I choose the right catalyst for my diazepane synthesis?"
???+ question "What is the role of the ligand in palladium-catalyzed diazepane synthesis?"
???+ question "Can I run the synthesis under solvent-free conditions?"
???+ question "How can I monitor the progress of my reaction?"
Experimental Protocols
Protocol 1: Synthesis of Dibenzo[b,e][3][7]diazepinones via Intramolecular Buchwald-Hartwig Amination
This protocol is adapted from a method for synthesizing tricyclic dibenzo[b,e][3][7]diazepinones.[7]
Materials:
-
Substrate (e.g., an appropriate (hetero)aryl halide with an aromatic amino group)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
BINAP (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate, cesium carbonate, palladium(II) acetate, and BINAP.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,e][3][7]diazepinone.
Protocol 2: Synthesis of 1,5-Benzodiazepine Derivatives using a Heteropolyacid Catalyst
This protocol is based on an efficient procedure using Keggin-type heteropolyacids.[3]
Materials:
-
o-phenylenediamine derivative
-
Carbonyl compound (2 equivalents)
-
H₅PMo₁₀V₂O₄₀ catalyst (0.1 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine derivative and the carbonyl compound in ethanol.
-
Add the H₅PMo₁₀V₂O₄₀ catalyst to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed. Reaction times are typically short with this catalyst.[3]
-
After completion, cool the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,5-benzodiazepine derivative.
Data Presentation: Catalyst and Condition Optimization
The following tables summarize quantitative data from studies on diazepane synthesis, providing a clear comparison of how different reaction conditions affect the outcome.
Table 1: Effect of Different Catalysts on 1,5-Benzodiazepine Synthesis
This table compares the efficiency of various catalysts for the condensation of o-phenylenediamine with a carbonyl compound under reflux in ethanol.
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | H₅PMo₁₀V₂O₄₀ | 10 | 98 |
| 2 | H₆PMo₉V₃O₄₀ | 15 | 95 |
| 3 | H₄PMo₁₁VO₄₀ | 20 | 92 |
| 4 | H₃PMo₁₂O₄₀ | 35 | 85 |
| 5 | H₃PW₁₂O₄₀ | 40 | 82 |
| 6 | CF₃COOH | 60 | 80 |
Data synthesized from a study on heteropolyacid-catalyzed procedures, which demonstrated that H₅PMo₁₀V₂O₄₀ was the most efficient catalyst in terms of both reaction time and yield.[3]
Table 2: Optimization of Buchwald-Hartwig Conditions for Dibenzodiazepine Synthesis
This table shows the optimization of catalyst, ligand, base, and solvent for the Pd-catalyzed C-N coupling of an o-bromoaldimine with an o-bromoaniline.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | THF | 85 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (10) | Cs₂CO₃ | THF | 78 |
| 3 | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | THF | 72 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | THF | 65 |
| 5 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 55 |
| 6 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | 1,4-Dioxane | 40 |
Data adapted from a study where the combination of Pd(OAc)₂, SPhos, and Cs₂CO₃ in THF provided the best results.[1]
Visualizations
Diazepane Synthesis Troubleshooting Flowchart
This diagram provides a logical workflow for troubleshooting common issues encountered during diazepane synthesis.
Caption: A troubleshooting flowchart for diazepane synthesis.
General Workflow for Reaction Condition Optimization
This diagram illustrates a systematic approach to optimizing reaction conditions for improved yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 5. biosynce.com [biosynce.com]
- 6. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Overcoming solubility issues with 1-(2-Ethoxyethyl)-1,4-diazepane
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential solubility issues with 1-(2-Ethoxyethyl)-1,4-diazepane. The information presented is based on general principles of organic chemistry and extensive experience with similar molecules, as specific solubility data for this compound is not widely published.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A: Based on its chemical structure, which includes a flexible diazepane ring, an ethoxyethyl group, and two basic nitrogen atoms, this compound is expected to be a weakly basic organic compound. It is likely to have some solubility in polar organic solvents and may exhibit pH-dependent solubility in aqueous solutions. Its solubility in pure water at neutral pH is likely to be limited.
Q2: I am having difficulty dissolving this compound in my desired solvent. What are the first steps I should take?
A: Start by confirming the purity of your compound. Impurities can significantly impact solubility. If the compound is pure, begin troubleshooting by attempting to dissolve a small amount in a range of solvents with varying polarities (see Troubleshooting Guide below). Gentle heating and agitation (e.g., vortexing or sonication) can also be effective initial steps.
Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?
A: Yes. As this compound is a basic compound due to its amine groups, its solubility in aqueous solutions can often be significantly increased by lowering the pH. Acidification of the solution will protonate the nitrogen atoms, forming a more soluble salt. We recommend preparing a dilute acidic solution (e.g., 0.1 M HCl) and gradually adding your compound.
Q4: Are there any common solvents that should be avoided?
A: While comprehensive compatibility data is unavailable, it is generally advisable to avoid highly reactive solvents unless a specific reaction is intended. For initial solubility screening, it is best to start with common, relatively inert laboratory solvents.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step guide.
Step 1: Small-Scale Solubility Testing
Before preparing a bulk solution, perform small-scale tests to identify a suitable solvent system.
Experimental Protocol: Solubility Screening
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several individual vials.
-
To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent.
-
Agitate the vials at room temperature for several minutes (e.g., using a vortex mixer).
-
Visually inspect for dissolution. If the compound dissolves, add another measured volume of the compound to determine the approximate saturation point.
-
If the compound does not dissolve, proceed with the following troubleshooting steps on the undissolved samples.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Behavior |
| Polar Aprotic | DMSO, DMF | High likelihood of good solubility. |
| Polar Protic | Ethanol, Methanol | Moderate to good solubility is expected. |
| Nonpolar | Toluene, Hexane | Low solubility is anticipated. |
| Aqueous (Acidic) | 0.1 M HCl | High solubility is expected due to salt formation. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low to moderate solubility is expected. |
Step 2: Employing Co-solvents
If the compound has poor solubility in the desired final solvent but is soluble in a water-miscible organic solvent, a co-solvent strategy can be effective.
Experimental Protocol: Co-solvent Method
-
Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).
-
Slowly add the desired aqueous buffer to the organic solution while continuously stirring or vortexing.
-
Observe for any precipitation. If the solution remains clear, the co-solvent system is successful.
Step 3: The Impact of Temperature
Solubility often increases with temperature. Gentle heating can be a simple and effective method for dissolution.
Experimental Protocol: Dissolution with Heating
-
Prepare a suspension of the compound in the desired solvent.
-
Gently warm the suspension in a water bath (e.g., starting at 30-40°C).
-
Stir or agitate the suspension while heating.
-
Allow the solution to cool to room temperature and observe for any precipitation. Note that the solution may become supersaturated and precipitation could occur over time.
Step 4: Mechanical Assistance
Sonication can be used to break down solid particles and enhance the rate of dissolution.
Experimental Protocol: Sonication
-
Prepare a suspension of the compound in the desired solvent.
-
Place the vial in an ultrasonic bath.
-
Sonicate in short bursts to avoid excessive heating of the sample.
-
Visually inspect for dissolution between bursts.
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and a general workflow for handling solubility challenges.
Caption: Decision tree for troubleshooting solubility.
Caption: Workflow for stock solution preparation.
Technical Support Center: 1-(2-Ethoxyethyl)-1,4-diazepane Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Ethoxyethyl)-1,4-diazepane. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis typically involves the N-alkylation of 1,4-diazepane with a suitable 2-ethoxyethylating agent. Common starting materials include 1,4-diazepane and an electrophile such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate.
Q2: What is the most common side reaction during the synthesis of this compound?
A primary side reaction is the dialkylation of 1,4-diazepane, leading to the formation of 1,4-bis(2-ethoxyethyl)-1,4-diazepane. This occurs because both nitrogen atoms in the 1,4-diazepane ring are nucleophilic and can react with the alkylating agent. Careful control of stoichiometry and reaction conditions is crucial to minimize this byproduct.
Q3: How can I minimize the formation of the dialkylated byproduct?
To favor mono-alkylation, it is recommended to use a molar excess of 1,4-diazepane relative to the 2-ethoxyethylating agent. This statistical approach increases the probability that the alkylating agent will react with an un-substituted diazepane molecule. Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture can also help to control the reaction and improve the yield of the mono-substituted product.
Q4: What are the recommended purification methods for this compound?
Purification can often be achieved through column chromatography on silica gel. The polarity of the eluent should be optimized to effectively separate the mono-alkylated product from unreacted 1,4-diazepane and the dialkylated byproduct. Distillation under reduced pressure can also be a viable method for purification, provided the compound is thermally stable.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure the use of an appropriate solvent and base.- Check the quality and reactivity of the starting materials. |
| Product loss during workup or purification. | - Optimize the extraction and purification procedures.- Use a different purification method (e.g., distillation instead of chromatography). | |
| Presence of Multiple Products (TLC/GC-MS) | Formation of dialkylated byproduct. | - Use an excess of 1,4-diazepane.- Add the alkylating agent slowly to the reaction mixture. |
| Side reactions of the ethoxyethyl group. | - Use milder reaction conditions (lower temperature, less reactive base). | |
| Difficulty in Removing Unreacted 1,4-Diazepane | Similar polarity to the desired product. | - Optimize the chromatographic separation by using a gradient elution.- Convert the unreacted diazepine to a salt to facilitate separation by extraction. |
| Product Degradation | Instability under reaction or purification conditions. | - Use milder reaction conditions.- Avoid high temperatures during purification. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
1,4-Diazepane
-
1-Bromo-2-ethoxyethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1,4-diazepane (2.0 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of 1-bromo-2-ethoxyethane (1.0 equivalent) in acetonitrile to the reaction mixture over 1 hour.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Visualizations
Caption: Troubleshooting workflow for diazepane reactions.
Technical Support Center: Purification of Substituted Diazepanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted diazepanes.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers during Chiral HPLC
Question: I am struggling to separate diastereomers of my substituted diazepane using chiral HPLC. What steps can I take to improve the resolution?
Answer:
Poor diastereomeric separation is a common challenge due to the conformational flexibility of the seven-membered diazepine ring. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Solvent Composition: The polarity of the mobile phase is critical. For normal-phase chromatography on columns like silica or cyano-based columns, start with a non-polar mobile phase (e.g., hexane/isopropanol) and gradually increase the polar component. For reversed-phase chromatography, adjust the ratio of your aqueous and organic solvents (e.g., acetonitrile/water or methanol/water).[1][2]
-
Additives: Small amounts of additives can significantly impact selectivity. For normal-phase, consider adding a small percentage (0.1-1%) of a polar solvent like methanol, ethanol, or isopropanol to sharpen peaks.[3] For reversed-phase, adjusting the pH with additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can alter the ionization state of your compound and improve separation.
-
-
Evaluate the Stationary Phase:
-
Not all chiral stationary phases (CSPs) are suitable for every pair of diastereomers. It is often a matter of trial and error to find the right column.[2]
-
Cellulose-based CSPs: Columns like Chiralcel OD-R have been successfully used for separating diazepam and its chiral metabolites.[1]
-
Other Options: Consider columns with different chiral selectors, such as those based on cyclodextrins (e.g., Cyclobond) or pentafluorophenyl (PFP) phases, which are known for their ability to separate isomers.[2]
-
-
Adjust Chromatographic Conditions:
-
Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the energy barrier for interconversion between conformers and improving the differential interaction with the stationary phase.[4]
-
Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially leading to better separation.
-
Logical Troubleshooting Workflow for Diastereomer Separation
Caption: Troubleshooting workflow for poor diastereomer separation.
Issue 2: Presence of Process-Related Impurities in the Final Product
Question: My final product shows several unexpected peaks in the HPLC analysis. How can I identify and remove these process-related impurities?
Answer:
The synthesis of diazepanes can generate several side-products. For instance, in the synthesis of diazepam, at least six process-related impurities are commonly identified.
-
Identify the Impurities:
-
The first step is to identify the structure of the impurities. This can be achieved by comparing their retention times with known standards or by using mass spectrometry (MS) to determine their molecular weights. Common impurities in diazepam synthesis include unreacted starting materials, intermediates, and products of side reactions.
-
-
Removal Strategies:
-
Recrystallization: This is often the most effective method for removing impurities from a solid product. A single recrystallization can significantly improve purity. For example, diazepam synthesized via a continuous flow method was improved from 91% to over 98% purity with one recrystallization.[5][6] The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a standard method for purification. The choice of eluent will depend on the polarity difference between your desired product and the impurities.
-
Solid-Phase Extraction (SPE): For specific applications, SPE can be a powerful tool for sample clean-up and removal of certain impurities. Molecularly imprinted polymers (MIPs) have been used for the selective extraction of diazepam and its metabolites.[7]
-
Experimental Workflow for Impurity Removal
Caption: General workflow for the identification and removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in diazepam synthesis?
A1: Six common process-related impurities in diazepam synthesis have been identified and are recognized by the European and US Pharmacopeias. These arise from side reactions during the synthesis process.
Q2: My substituted diazepane is an oil and cannot be recrystallized. What is the best alternative for purification?
A2: For oily products, column chromatography is the most common and effective purification method. You will need to screen for a suitable solvent system (eluent) that provides good separation between your product and any impurities. Techniques like Thin Layer Chromatography (TLC) can be used to quickly screen different solvent systems.
Q3: How do substituents on the diazepine ring affect purification?
A3: Substituents can significantly influence the molecule's polarity, solubility, and conformational properties.[8][9] For example, bulky substituents can affect the conformation of the seven-membered ring, which can in turn impact how it interacts with a chiral stationary phase during HPLC.[10] The electronic nature of the substituents will also affect the molecule's polarity, which is a key factor in its retention behavior during chromatography.
Q4: I am using Solid-Phase Extraction (SPE) for sample clean-up. What are typical recovery rates?
A4: Recovery rates for SPE can be quite high. For example, using a molecularly imprinted polymer (MIP) for the extraction of diazepam and its metabolites from urine samples, recovery rates ranged from 89.1% to 99.4%.[7] However, the actual recovery will depend on the specific sorbent, the sample matrix, and the optimization of the loading, washing, and elution steps.
Data Summary Tables
Table 1: Purity and Yield Data for Diazepam Synthesis and Purification
| Method | Initial Purity | Purity after Recrystallization | Yield | Reference |
| Continuous Flow Synthesis | ~91% | >98% | ~96% | [5][6] |
| Batch Synthesis | 70% | Not specified | Not specified | [5] |
| Automated Platform (AutoSyn) | 81% | Not specified | 96% | [5] |
Table 2: HPLC Retention Times for Diazepam and Process-Related Impurities
| Compound | Retention Time (min) |
| Impurity A | 2.63 |
| Impurity E | 2.89 |
| Impurity F | 3.50 |
| Impurity B | 4.13 |
| Impurity C | 7.23 |
| Impurity D | 11.68 |
| HPLC Conditions: Column: Novapack, 3.9x150 mm, C-18; Mobile phase: Acetonitrile:MeOH:Water (400:400:200, v/v); Flow: 1.0 ml/min; Detector wavelength: 254 nm. |
Table 3: Recovery Rates for Solid-Phase Extraction of Diazepam and Metabolites
| Analyte | Recovery Rate (%) |
| Diazepam (DZP) | 94.0 |
| Oxazepam (OZ) | 91.5 |
| Temazepam (TZ) | 90.8 |
| Nordiazepam (NZ) | 89.1 |
| Method: Molecularly Imprinted Solid-Phase Extraction (MISPE) from urine samples.[7] |
Experimental Protocols
Protocol 1: Chiral HPLC for Separation of Diazepam and its Metabolites
This protocol is adapted from a method for the simultaneous separation of diazepam and its chiral and achiral metabolites.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase: Chiralcel OD-R column.
-
-
Reagents:
-
Sodium perchlorate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Mobile Phase Preparation:
-
Prepare a 0.3 M sodium perchlorate solution in water.
-
The mobile phase is a mixture of 0.3 M sodium perchlorate and acetonitrile in a 57:43 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 ml/min
-
Detection Wavelength: 210 nm
-
Mode: Isocratic
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase).
-
If necessary, perform a sample clean-up using solid-phase extraction.
-
-
Analysis:
-
Inject the sample onto the column and record the chromatogram.
-
Identify the peaks corresponding to the different stereoisomers based on their retention times.
-
Protocol 2: Recrystallization for Purification of Diazepam
This is a general protocol for recrystallization, which can be adapted based on the specific substituted diazepane.
-
Solvent Selection:
-
Choose a solvent in which the diazepane is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and mixtures thereof with water or hexanes.
-
-
Procedure:
-
Place the crude diazepane in a flask.
-
Add a minimal amount of the chosen solvent to dissolve the compound at an elevated temperature (gently heat and stir).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Purity Check:
-
Analyze the purity of the recrystallized product using HPLC or another suitable analytical technique.
-
If the purity is not satisfactory, a second recrystallization may be necessary. A study on continuous flow synthesis of diazepam showed that a single recrystallization increased purity from ~91% to >98%.[5][6]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical and biological effects of substitution of the 2-position of ring-expanded (“fat”) nucleosides containing the imidazo[4,5-e][1,3] diazepine-4,8-dione ring system: The role of electronic and steric factors on glycosidic bond stability and anti-HCV activity - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in diazepine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in diazepine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in the synthesis of Diazepam?
A1: During the synthesis of Diazepam, several process-related impurities can form. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) mention six potential impurities. These include:
-
Impurity A (EP) / Related Compound A (USP): 7-chloro-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one
-
Impurity B (EP) / Related Compound B (USP): N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
-
Impurity C (EP): Not explicitly named in the provided text, but is a known process-related impurity.
-
Impurity D (EP): 2-(methylamino)-5-chlorobenzophenone
-
Impurity E (EP): 6-chloro-1-methyl-4-phenyl quinazolin-2-(1H)-one
-
Impurity F (EP): 7-chloro-2-methoxy-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepine
The formation of these impurities is often related to the specific synthetic route and reaction conditions employed. For instance, the HBr and H₂O byproducts generated during the cyclization step can promote the hydrolysis of the amide bond, leading back to the starting material.[3]
Q2: How can I minimize the formation of the N-oxide byproduct during Diazepam synthesis?
A2: The formation of N-oxide impurities is a common issue in the synthesis of nitrogen-containing heterocycles. To minimize its formation, consider the following strategies:
-
Control of Oxidizing Agents: Avoid the use of strong oxidizing agents or ensure they are completely removed before the final steps of the synthesis.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation from atmospheric oxygen.
-
Temperature Control: Elevated temperatures can sometimes promote oxidation. Optimizing the reaction temperature to the lowest effective level can be beneficial.
Q3: What analytical techniques are most effective for identifying and quantifying byproducts in Diazepine synthesis?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[4] Developing a robust HPLC method with a suitable column (e.g., C18) and mobile phase is crucial for resolving the main product from its byproducts.
-
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another valuable technique, particularly for volatile impurities.[5]
-
Mass Spectrometry (MS): Mass spectrometry provides molecular weight information, which is essential for identifying the structure of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of isolated impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and getting a preliminary indication of the presence of impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials or Intermediates
Symptoms:
-
HPLC analysis shows significant peaks corresponding to starting materials or key intermediates.
-
Lower than expected yield of the final diazepine product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. |
| - Increase Temperature: Carefully increase the reaction temperature, monitoring for the formation of degradation products. | |
| - Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reagent may be necessary to drive the reaction to completion. | |
| Poor Reagent Quality | - Verify Reagent Purity: Use reagents from a reliable source and verify their purity by appropriate analytical methods. |
| - Proper Storage: Ensure reagents are stored under the recommended conditions to prevent degradation. | |
| Catalyst Deactivation | - Use Fresh Catalyst: If a catalyst is used, ensure it is active. Consider using a fresh batch of catalyst. |
Issue 2: Formation of Dimerization or Polymerization Products
Symptoms:
-
Presence of high molecular weight species in the mass spectrum.
-
Precipitation of insoluble material from the reaction mixture.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Concentration | - Dilute the Reaction Mixture: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to dimerization or polymerization. |
| Excessive Temperature | - Lower the Reaction Temperature: Higher temperatures can sometimes promote unwanted side reactions. |
| Incorrect pH | - Optimize pH: The pH of the reaction mixture can significantly influence the reaction pathway. Conduct small-scale experiments to determine the optimal pH range. |
Issue 3: Formation of Isomeric Byproducts
Symptoms:
-
HPLC analysis shows peaks with the same mass as the desired product but different retention times.
-
NMR spectrum is complex, with overlapping signals.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - Use of Directing Groups: Introduce or modify functional groups on the starting materials to direct the reaction to the desired position. |
| - Change the Catalyst or Solvent: The choice of catalyst and solvent can significantly influence the regioselectivity of a reaction. | |
| Isomerization under Reaction Conditions | - Milder Reaction Conditions: Employ milder reaction conditions (e.g., lower temperature, shorter reaction time) to prevent isomerization of the product. |
| - In-situ Protection/Deprotection: Consider a synthetic route that involves protecting groups to prevent unwanted reactions at specific sites. |
Experimental Protocols
Protocol 1: HPLC Analysis of Diazepam and its Impurities
This protocol provides a general guideline for the HPLC analysis of Diazepam and its process-related impurities. Method optimization will be required based on the specific impurities expected and the HPLC system used.
-
Column: Novapack C18, 3.9 x 150 mm
-
Mobile Phase: Acetonitrile:Methanol:Water (40:40:20, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude Diazepam sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Synthesis of 7-chloro-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one (Impurity A)
This protocol describes the synthesis of a common Diazepam impurity, which can be used as a reference standard for analytical method development.
-
To a solution of glycine (10.0 g, 0.13 mol) in ethanol (100 mL), add thionyl chloride (10.6 mL, 0.15 mol) dropwise at 0-5 °C over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain glycine ethyl ester hydrochloride.
-
Condense the glycine ethyl ester hydrochloride with 2-amino-5-chlorobenzophenone in pyridine at reflux temperature to yield 7-chloro-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one.
Visualizations
Caption: Logical workflow of Diazepam synthesis and potential byproduct formation.
References
- 1. ALPRAZOLAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. CN113149915A - Method for synthesizing clonazepam compound - Google Patents [patents.google.com]
- 3. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples [mdpi.com]
Technical Support Center: Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane. The information is designed to address common challenges encountered during the scale-up of this process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question: The reaction is slow or incomplete, with a significant amount of unreacted 1,4-diazepane remaining. What are the possible causes and solutions?
Answer:
Several factors can contribute to a sluggish or incomplete reaction. Consider the following:
-
Insufficient Activation of the Alkylating Agent: If using an alkyl halide (e.g., 2-ethoxyethyl chloride or bromide), ensure its reactivity is adequate. Bromides are generally more reactive than chlorides.
-
Inappropriate Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the 1,4-diazepane, leading to a slow reaction. Consider using a stronger, non-nucleophilic base.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will significantly slow down the reaction rate. A modest increase in temperature may be necessary.
-
Solvent Effects: The solvent should be able to dissolve the reactants and be appropriate for the reaction conditions. Aprotic polar solvents are often a good choice for such alkylations.
Solutions:
-
Switch to a more reactive alkylating agent , such as 2-ethoxyethyl bromide or iodide.
-
Use a stronger base , like potassium carbonate or a hindered organic base such as diisopropylethylamine (DIPEA).
-
Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS.
-
Ensure your solvent is anhydrous if moisture-sensitive reagents are used.
Question: The major product is the di-substituted 1,4-bis(2-ethoxyethyl)-1,4-diazepane, with very low yield of the desired mono-substituted product. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of the di-substituted product is a common challenge in the alkylation of symmetric diamines.
-
Stoichiometry: Using a large excess of the 1,4-diazepane relative to the alkylating agent is the most straightforward way to favor mono-alkylation. This statistically increases the probability of the alkylating agent reacting with an un-substituted diazepine.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture containing the excess 1,4-diazepane can help maintain a low concentration of the alkylating agent, further promoting mono-substitution.
-
Use of a Protecting Group: A more complex but highly effective strategy is to use a mono-protected 1,4-diazepane, such as N-Boc-1,4-diazepane. After the alkylation of the unprotected nitrogen, the Boc group can be removed.
Solutions:
-
Adjust the molar ratio of 1,4-diazepane to the 2-ethoxyethylating agent to be at least 3:1 or higher.
-
Employ a syringe pump for the slow addition of the alkylating agent over several hours.
-
Consider a protection-alkylation-deprotection sequence for maximum selectivity, although this adds steps to the overall synthesis.
Question: The purification of the final product is difficult, with the product being hard to separate from the unreacted starting material and the di-substituted by-product. What purification strategies are recommended?
Answer:
The similar polarities of the mono- and di-substituted products, along with the starting material, can make purification challenging.
-
Column Chromatography: This is the most common method for separating such mixtures. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. A shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent streaking, can be effective.
-
Acid-Base Extraction: Exploiting the basicity of the amine products can be a useful pre-purification step. The desired mono-substituted product is generally more basic than the di-substituted one. Careful extraction at different pH values might achieve some degree of separation.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation could be a viable option for purification, especially on a larger scale.
Solutions:
-
Optimize column chromatography conditions on a small scale before attempting a large-scale separation.
-
Perform a preliminary separation using acid-base extraction to enrich the desired product before chromatography.
-
Investigate the feasibility of vacuum distillation if the product is a liquid and thermally stable.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material, 1,4-diazepane or a protected derivative?
For smaller-scale synthesis where high purity is paramount, using a mono-protected 1,4-diazepane (e.g., N-Boc-1,4-diazepane) is advisable to ensure selective mono-alkylation. For larger-scale synthesis where cost and step-economy are more critical, using an excess of 1,4-diazepane is a more common industrial approach, followed by efficient purification.
Q2: Which alkylating agent is best for this synthesis: 2-ethoxyethyl chloride, bromide, or tosylate?
The choice depends on a balance of reactivity, cost, and availability. 2-Ethoxyethyl bromide is a good starting point as it is more reactive than the chloride, leading to faster reaction times and potentially lower reaction temperatures. A tosylate would also be a highly effective leaving group.
Q3: What are the typical reaction conditions (solvent, temperature, base) for the N-alkylation of 1,4-diazepane?
Commonly used solvents include acetonitrile, DMF, or a lower boiling alcohol like isopropanol. A carbonate base such as K₂CO₃ is often used. Reaction temperatures can range from room temperature to a gentle reflux, depending on the reactivity of the alkylating agent.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most effective methods. For TLC, a developing system such as dichloromethane/methanol/triethylamine (e.g., 90:9:1) can often resolve the starting material, mono-alkylated, and di-alkylated products.
Q5: Are there any specific safety precautions I should take?
1,4-Diazepane and its derivatives are corrosive and can cause skin and eye irritation. Alkylating agents can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Comparison of Reaction Parameters for N-Alkylation of Cyclic Amines (Illustrative Data)
| Parameter | Method A: Excess Diamine | Method B: Protected Diamine |
| 1,4-Diazepane Derivative | 1,4-Diazepane | N-Boc-1,4-diazepane |
| Molar Ratio (Diazepane:Alkylating Agent) | 4:1 | 1:1.1 |
| Solvent | Acetonitrile | DMF |
| Base | K₂CO₃ | Cs₂CO₃ |
| Temperature | 60°C | Room Temperature |
| Reaction Time | 12-18 hours | 8-12 hours |
| Typical Yield (Mono-alkylated) | 50-60% | >90% (before deprotection) |
| Major By-product | Di-alkylated diazepane | None |
Experimental Protocols
Protocol 1: N-Alkylation using Excess 1,4-Diazepane
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (4.0 equivalents) and a suitable solvent such as acetonitrile (10 mL per gram of diazepane).
-
Add a base, for example, potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add 2-ethoxyethyl bromide (1.0 equivalent) to the stirring suspension.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of Mono-Boc-Protected 1,4-Diazepane
-
Dissolve N-Boc-1,4-diazepane (1.0 equivalent) in an appropriate solvent like DMF.
-
Add a base such as cesium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature and add 2-ethoxyethyl bromide (1.1 equivalents).
-
Continue stirring at room temperature and monitor the reaction until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-Boc-1-(2-ethoxyethyl)-1,4-diazepane can be purified by column chromatography or used directly in the next deprotection step.
-
For deprotection, dissolve the protected amine in a solvent such as dichloromethane and add an excess of a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).
-
Remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt, which can be neutralized with a base and then extracted.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diazepam and related benzodiazepines. Our goal is to help you anticipate and mitigate common side effects encountered during your experiments, ensuring data integrity and animal welfare.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Excessive Sedation or Ataxia in Animal Models
Q1: My animals are overly sedated and show significant motor impairment (ataxia), which is interfering with behavioral assessments. What can I do?
A1: Excessive sedation and ataxia are common dose-dependent side effects of diazepam, primarily mediated by its action on α1-containing GABA-A receptors.[1] Here’s a troubleshooting workflow:
Experimental Workflow: Troubleshooting Excessive Sedation
Caption: Troubleshooting workflow for excessive diazepam-induced sedation.
-
Dose Reduction: The most straightforward approach is to lower the dose of diazepam. It's crucial to perform a dose-response study to find the optimal concentration that achieves the desired therapeutic effect (e.g., anxiolysis) with minimal sedation.[2][3]
-
Use a Subunit-Selective Modulator: If reducing the dose compromises your primary experimental outcome, consider using a GABA-A receptor modulator with lower efficacy at the α1 subunit. Compounds that selectively target α2/α3 subunits are known to have anxiolytic effects with reduced sedative and ataxic properties.[4][5]
-
Administer an Antagonist: For acute reversal of sedation, the benzodiazepine antagonist flumazenil can be administered.[6][7] This can be useful in case of overdose or to quickly recover an animal for subsequent procedures. However, flumazenil will also reverse the primary effects of diazepam.
-
Adapt Your Behavioral Protocol: If mild sedation is unavoidable, consider adapting your behavioral paradigm. For example, allow for a longer habituation period or choose assays that are less sensitive to motor impairment.
Issue 2: Cognitive Impairment in Learning and Memory Tasks
Q2: I am observing deficits in learning and memory in my rodent models treated with diazepam. How can I mitigate this?
A2: Diazepam can cause anterograde amnesia and impair cognitive function, which is a significant concern in studies involving learning and memory tasks like the Morris water maze or contextual fear conditioning.[8][9] This effect is partly mediated by α1 and α5 GABA-A receptor subunits.[1]
Logical Relationship: Mitigating Cognitive Side Effects
Caption: Strategies to mitigate cognitive impairment from diazepam.
-
Dose and Timing: Administer the lowest effective dose of diazepam. Also, consider the timing of administration relative to the learning task. If possible, administer the compound after the acquisition phase to study its effects on consolidation or retrieval specifically.
-
Subunit-Selective Compounds: Employ compounds that have a lower affinity for or are neutral modulators at α1 and α5 subunits. Negative allosteric modulators of the α5 subunit have been investigated for their potential to enhance cognitive function.
-
Cognitive Enhancers: In some paradigms, co-administration of a cognitive-enhancing drug could be considered, although this introduces another variable to the experiment. This approach requires careful validation.
-
Flumazenil: As with sedation, flumazenil can reverse the cognitive effects of diazepam, which can be useful in dissecting the acute pharmacological effects on cognition.[6]
Issue 3: Development of Tolerance and Dependence
Q3: My study requires long-term administration of diazepam, and I'm concerned about tolerance and dependence influencing the results. How can I manage this?
A3: Tolerance to the therapeutic effects of diazepam can develop with chronic use, and abrupt cessation can lead to a withdrawal syndrome, including anxiety and seizures.[8][10]
-
Intermittent Dosing: If your experimental design allows, consider an intermittent dosing schedule rather than continuous administration to slow the development of tolerance.
-
Gradual Dose Tapering: To avoid withdrawal symptoms at the end of the treatment period, a gradual tapering of the diazepam dose is recommended.[8] An abrupt stop can induce a state of anxiety and hyper-excitability that can confound behavioral results.[11]
-
Monitor for Withdrawal: Be aware of the signs of withdrawal in your animal models, which can include increased anxiety, tremors, and in severe cases, seizures.[10][12] Assays like the elevated plus maze can be used to quantify withdrawal-induced anxiety.[11]
-
Alternative Compounds: For long-term studies, investigate alternative anxiolytic compounds with a lower potential for tolerance and dependence, such as selective serotonin reuptake inhibitors (SSRIs) or newer GABA-A modulators.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of diazepam and how does it lead to side effects?
A: Diazepam is a positive allosteric modulator of the GABA-A receptor.[13][14] It binds to the benzodiazepine site on the receptor, which increases the affinity of the primary neurotransmitter, gamma-aminobutyric acid (GABA). This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[8] Side effects arise because different subtypes of the GABA-A receptor, distinguished by their alpha (α) subunits, mediate different physiological effects.
Signaling Pathway: Diazepam's Mechanism of Action
Caption: Mechanism of action of diazepam at the GABA-A receptor.
Q: Which GABA-A receptor subunits are associated with specific side effects?
A: The sedative, amnesic, and some anticonvulsant effects of diazepam are primarily mediated by the α1 subunit. The anxiolytic and muscle relaxant effects are largely attributed to the α2 and α3 subunits. The α5 subunit is particularly implicated in cognitive functions like learning and memory.[1]
Q: How can I experimentally measure the side effects of diazepam in my animal models?
A: Several validated behavioral tests can be used to quantify the side effects of diazepam:
-
Sedation and Motor Coordination (Ataxia): The Rotarod test is a standard method to assess motor coordination and balance.[4][15][16][17][18] A decrease in the latency to fall from the rotating rod indicates motor impairment.
-
Anxiety-like Behavior: The Elevated Plus Maze (EPM) is widely used to assess anxiety.[13][14][19][20][21] Anxiolytic compounds like diazepam typically increase the time spent in the open arms.
-
Learning and Memory: The Morris Water Maze is a classic test for spatial learning and memory.[9][22][23] Increased latency to find the hidden platform can indicate cognitive impairment.
-
Withdrawal: Withdrawal-induced anxiety can be measured using the EPM or by quantifying ultrasonic vocalizations in rats.[12]
Data Summary Tables
Table 1: Dose-Dependent Effects of Diazepam in Mice
| Dose (mg/kg, i.p.) | Primary Effect | Common Side Effects Observed | Animal Model | Reference |
| 0.5 - 1.0 | Anxiolytic | Minimal sedation | C57BL/6J Mice | [3][24] |
| 2.0 | Anxiolytic / Sedative | Impaired locomotor activity | C57BL/6J Mice | [3][24] |
| 3.0 - 5.0 | Sedative / Muscle Relaxant | Significant ataxia, reduced motor activity | Albino Mice | [15] |
Table 2: Efficacy of Flumazenil in Reversing Diazepam-Induced Sedation
| Study Population | Diazepam Dose | Flumazenil Dose | Outcome | Reference |
| Human Patients | Conscious Sedation | 0.4 - 1.0 mg (IV) | 84% complete reversal of sedation at 5 min | [6] |
| Human Patients | Conscious Sedation with Opioids | ~0.76 mg (IV) | 70% of patients fully awake at 5 min | [25] |
| Human Patients | 0.2 mg/kg (IV) | 0.1 - 2.0 mg | Attenuated, but did not completely reverse sedation | [26] |
Detailed Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
Objective: To assess the effect of diazepam on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus
-
Test mice
-
Diazepam solution and vehicle control
-
Syringes for intraperitoneal (i.p.) injection
-
Timer
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.[16]
-
Training (optional but recommended): Place the mice on the stationary rod for a brief period. Then, train the mice on the rotating rod at a low, constant speed (e.g., 4 rpm) for 2-5 minutes. Animals that consistently fall off during this phase can be excluded.[4]
-
Drug Administration: Administer diazepam or vehicle control i.p. Typically, a 30-minute pre-treatment time is allowed for the drug to take effect.[3][24]
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the rotation, either at a fixed speed or with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[17]
-
Start the timer simultaneously.
-
Record the latency (time) for the mouse to fall off the rod. If the mouse clings to the rod and completes a full passive rotation, this is also often counted as a fall.
-
A cut-off time (e.g., 300 seconds) is typically set.
-
-
Data Analysis: Compare the mean latency to fall between the diazepam-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic effects of diazepam.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video camera and tracking software
-
Test mice or rats
-
Diazepam solution and vehicle control
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes. The lighting in the room should be kept consistent.
-
Drug Administration: Administer diazepam or vehicle i.p. 30 minutes prior to testing.[3][24]
-
Testing:
-
Data Analysis:
-
Use tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time)] x 100 and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic effect. Compare the results between groups using statistical analysis.
-
Protocol 3: Morris Water Maze for Spatial Learning and Memory
Objective: To assess the impact of diazepam on spatial learning and memory.
Materials:
-
Circular pool (water maze) filled with opaque water
-
Submerged platform
-
Visual cues placed around the room
-
Video camera and tracking software
-
Test rodents
-
Diazepam solution and vehicle control
Procedure:
-
Acclimation/Habituation: Allow the animals to swim freely in the pool without the platform for 60 seconds one day prior to the start of training.[23]
-
Acquisition Phase (Training):
-
This phase typically lasts for 4-5 consecutive days with multiple trials per day.
-
Administer diazepam or vehicle at a consistent time before each day's trials.
-
For each trial, place the animal in the water at one of several predetermined start locations.
-
Allow the animal to swim and find the hidden platform. If it does not find it within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Memory Test):
-
24 hours after the final training trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the swim path.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency (time to find the platform) and path length across training days. Impaired learning is indicated by a slower decrease in these measures for the diazepam group compared to controls.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings. A preference for the target quadrant indicates memory retention. Compare these measures between the diazepam and control groups.[22]
-
References
- 1. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 2. Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Effects of the α2/α3-subtype-selective GABAA receptor positive allosteric modulator KRM-II-81 on pain-depressed behavior in rats: Comparison with ketorolac and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of central benzodiazepine effects by flumazenil after conscious sedation produced by intravenous diazepam. The Flumazenil in Intravenous Conscious Sedation with Diazepam Multicenter Study Group I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of diazepam and flumazenil on sedation and hypoxic ventilatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazepam - Wikipedia [en.wikipedia.org]
- 9. Diazepam impairs place learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazepam physical dependence and withdrawal in rats is associated with alteration in GABAA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Automatic quantification of withdrawal from 5-day diazepam in rats: ultrasonic distress vocalizations and hyperreflexia to acoustic startle stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 14. Elevated Plus Maze for Assessment of Anxiety and Memory in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijbamr.com [ijbamr.com]
- 16. mmpc.org [mmpc.org]
- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 18. youtube.com [youtube.com]
- 19. protocols.io [protocols.io]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reversal of central benzodiazepine effects by flumazenil after intravenous conscious sedation with diazepam and opioids: report of a double-blind multicenter study. The Flumazenil in Intravenous Conscious Sedation with Diazepam Multicenter Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Reversal of benzodiazepine sedation with the antagonist flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 1-(2-Ethoxyethyl)-1,4-diazepane
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of methodologies for confirming the structure of 1-(2-Ethoxyethyl)-1,4-diazepane, with a primary focus on the gold-standard technique of X-ray crystallography.
While a public crystal structure for this compound is not currently available in crystallographic databases, this guide outlines the definitive experimental protocol for its determination and compares this powerful technique with other common analytical methods. Understanding the strengths and limitations of each approach is crucial for a comprehensive structural elucidation.
I. The Definitive Method: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct and precise information about the spatial arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and the conformation of the molecule. It stands as the most conclusive method for absolute structure determination.
Hypothetical Experimental Protocol for X-ray Crystallography of this compound:
-
Crystallization:
-
The primary challenge is to grow single crystals of high quality. The compound, synthesized and purified to >98%, would be dissolved in a variety of solvents (e.g., ethanol, acetonitrile, ethyl acetate, hexane, and mixtures thereof) to screen for suitable crystallization conditions.
-
Techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent system), and cooling of a saturated solution would be employed. Given the ethoxyethyl side chain, the molecule may be an oil at room temperature, potentially requiring the formation of a solid salt (e.g., hydrochloride or fumarate salt) to facilitate crystallization.
-
-
Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
The mounted crystal is exposed to a monochromatic X-ray beam (e.g., using a copper or molybdenum source) in a diffractometer.
-
The diffraction pattern, the unique scattering of X-rays by the crystal lattice, is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.
-
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
II. A Comparative Analysis of Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic methods is typically employed for routine characterization, especially in solution, and to corroborate the crystallographic findings.
The logical workflow for a comprehensive structural elucidation often involves multiple techniques, as depicted below.
The following table summarizes the comparison of these methods for the structural elucidation of this compound.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing. | - Unambiguously determines the conformation of the 7-membered diazepane ring (e.g., chair, boat, or twist-boat).- Defines the orientation of the ethoxyethyl substituent.- Provides definitive proof of structure. | - Requires a suitable single crystal, which can be difficult to obtain.- The determined structure is in the solid state and may differ from the solution-state conformation. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Chemical environment of protons and carbons, connectivity between atoms (C-H, H-H). | - Confirms the presence of the ethoxyethyl group (triplet and quartet for ethyl, and two triplets for the -CH₂-CH₂-O- linker).- Shows the complex signal patterns for the diazepane ring protons.- 2D NMR (COSY, HSQC) can map out the entire proton and carbon framework, confirming connectivity. | - Does not provide precise bond lengths or angles.- The flexible diazepane ring and ethoxyethyl chain can lead to complex or broad signals, potentially complicating interpretation.- Provides information on the time-averaged solution-state structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | - Quickly confirms the molecular formula (C₉H₂₀N₂O) by determining the molecular ion peak.- High-resolution mass spectrometry (HRMS) provides a very accurate mass, further confirming the elemental composition.- Fragmentation patterns can give clues about the structure (e.g., loss of the ethoxyethyl side chain). | - Does not provide information about stereochemistry or the connectivity of isomers.- Cannot distinguish between isomers with the same molecular weight. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | - Confirms the presence of C-H (alkane) bonds, C-N bonds, and the C-O-C (ether) linkage.- Absence of certain peaks (e.g., C=O, O-H) confirms the purity of the sample. | - Provides limited information about the overall molecular skeleton.- The spectrum can be complex in the fingerprint region and is generally not sufficient for complete structure elucidation on its own. |
III. Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the ultimate method. It provides an unambiguous three-dimensional model of the molecule, which is invaluable for understanding its chemical properties and potential interactions in a biological context. However, a comprehensive analysis relies on the synergistic use of spectroscopic techniques. Mass spectrometry and IR spectroscopy serve as rapid initial checks for molecular formula and functional groups, while detailed 1D and 2D NMR spectroscopy provides the complete atomic connectivity in solution. The combination of these methods provides a complete picture of the molecule, with X-ray crystallography offering the final, definitive proof of its architecture.
A Comparative Analysis of 1-(2-Ethoxyethyl)-1,4-diazepane and Other Diazepane Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1-(2-Ethoxyethyl)-1,4-diazepane and other notable diazepane derivatives. Due to a lack of specific experimental data for this compound in publicly available literature, this analysis draws upon data from structurally related N-substituted diazepanes and the broader class of 1,4-diazepine derivatives to infer potential properties and facilitate further research.
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These seven-membered heterocyclic compounds, containing two nitrogen atoms, have been extensively explored for their therapeutic potential, exhibiting a wide range of activities including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer effects.[1][2][3] The nature and position of substituents on the diazepane ring play a crucial role in determining the pharmacological profile of these derivatives.
Physicochemical Properties: A Comparative Overview
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound (Hypothetical) | CCN(CCO)C1CCNCCN1 | C9H20N2O | 172.27 | N-alkoxyalkyl substitution, potential for altered lipophilicity and hydrogen bonding compared to simple N-alkyl derivatives. |
| 1-Methyl-1,4-diazepane | CN1CCNCCN1 | C6H14N2 | 114.19 | Simple N-alkyl substitution, serves as a basic structural analog. |
| 1-Phenyl-1,4-diazepane | C1=CC=C(C=C1)N2CCNCC2 | C11H16N2 | 176.26 | N-aryl substitution, introduces aromaticity and potential for pi-stacking interactions. |
| Diazepam | Not a simple 1,4-diazepane but a well-known benzodiazepine derivative for comparison | C16H13ClN2O | 284.7 | Fused benzene ring, chloro and phenyl substituents, well-characterized CNS activity.[4] |
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of 1,4-diazepane derivatives is intrinsically linked to the substituents on the nitrogen atoms. The introduction of different functional groups can modulate their affinity and selectivity for various receptors and enzymes.
Central Nervous System (CNS) Activity:
Many 1,4-diazepane and benzodiazepine derivatives exhibit significant CNS activity, primarily through their interaction with the GABA-A receptor, acting as positive allosteric modulators.[5] This interaction enhances the inhibitory effect of the neurotransmitter GABA, leading to anxiolytic, sedative, and anticonvulsant effects. The substituent at the N-1 position of the diazepine ring is known to influence the potency and pharmacological profile.[5] For instance, N-methylation and the presence of halogen substituents are often important for GABA-A receptor binding.[5]
While the specific CNS activity of this compound is uncharacterized, the presence of the ethoxyethyl group could influence its ability to cross the blood-brain barrier and its interaction with the receptor binding pocket.
Other Biological Activities:
Beyond the CNS, diazepane derivatives have shown promise in other therapeutic areas:
-
Anticancer Activity: Certain substituted 1,4-diazepines have demonstrated cytotoxic effects against various cancer cell lines.[6]
-
Antimicrobial and Antifungal Activity: The diazepine scaffold has been incorporated into molecules with antibacterial and antifungal properties.[1]
-
Sigma Receptor Ligands: Novel 1,4-diazepane-based compounds have been synthesized and evaluated as sigma receptor ligands, which are implicated in various neurological disorders.[7][8]
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
GABA-A Receptor Binding Assay
This assay is crucial for determining the affinity of a compound for the GABA-A receptor, a primary target for many diazepane derivatives.
Objective: To quantify the binding affinity of a test compound to the GABA-A receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]muscimol or [³H]flumazenil)[9][10][11]
-
Non-specific binding control (e.g., unlabeled GABA or diazepam)[9][12]
-
Test compound (this compound or other derivatives)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with binding buffer through repeated centrifugation and resuspension to remove endogenous GABA.[10]
-
-
Binding Assay:
-
Incubate the prepared membranes with the radioligand in the presence and absence of the test compound at various concentrations.
-
For determining non-specific binding, a parallel incubation is performed with an excess of an unlabeled ligand.[9]
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action for many CNS-active diazepanes involves the potentiation of GABAergic neurotransmission.
This guide serves as a foundational resource for the comparative analysis of this compound. Further experimental investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential relative to other diazepane derivatives.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemisgroup.us [chemisgroup.us]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(2-Ethoxyethyl)-1,4-diazepane and 1-(2-Methoxyethyl)-1,4-diazepane for Researchers
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds and substituents is a critical decision that profoundly influences the ultimate pharmacological profile of a candidate compound. This guide provides a comparative overview of 1-(2-Ethoxyethyl)-1,4-diazepane and 1-(2-Methoxyethyl)-1,4-diazepane, two closely related N-substituted 1,4-diazepane derivatives. Due to a scarcity of direct comparative experimental data in publicly available literature, this guide leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their respective physicochemical and pharmacological properties.
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of centrally acting agents. The choice between a methoxyethyl and an ethoxyethyl substituent on the nitrogen atom can significantly impact a molecule's lipophilicity, metabolic stability, and receptor interactions, thereby fine-tuning its overall performance.
Physicochemical Properties: A Tale of Two Alkoxyethyl Chains
The primary structural difference between the two molecules lies in the terminal alkyl group of the ether substituent—a methyl group in 1-(2-Methoxyethyl)-1,4-diazepane and an ethyl group in its ethoxyethyl counterpart. This seemingly minor change is predicted to have a cascading effect on several key physicochemical parameters.
As a general principle, the addition of a methylene group (CH₂) increases molecular weight and lipophilicity. Consequently, this compound is expected to have a higher molecular weight and a greater octanol-water partition coefficient (logP) than 1-(2-Methoxyethyl)-1,4-diazepane. This increased lipophilicity may enhance membrane permeability but could also lead to decreased aqueous solubility. The basicity of the diazepine nitrogens, reflected in the pKa values, is not expected to differ significantly between the two compounds as the electronic effect of the distant ether oxygen is similar in both cases.
| Property | 1-(2-Methoxyethyl)-1,4-diazepane | This compound (Predicted) | Reference |
| Molecular Formula | C₈H₁₈N₂O | C₉H₂₀N₂O | [1] |
| Molecular Weight | 158.24 g/mol | 172.27 g/mol | [1] |
| Predicted pKa | 10.56 ± 0.20 | ~10.5 | [1] |
| Predicted Boiling Point | 217.6 ± 25.0 °C | Higher than methoxyethyl analog | [1] |
| Predicted Density | 0.921 ± 0.06 g/cm³ | Similar to methoxyethyl analog | [1] |
| Predicted logP | Lower | Higher |
Experimental Protocols: Synthesis of N-Alkoxyethyl-1,4-diazepanes
A generalized and robust method for the synthesis of both this compound and 1-(2-Methoxyethyl)-1,4-diazepane involves the N-alkylation of a protected 1,4-diazepane precursor, followed by deprotection. A common protecting group for one of the nitrogen atoms is the Boc (tert-butyloxycarbonyl) group.
General Synthetic Protocol:
-
Protection of 1,4-diazepane: 1,4-diazepane is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to yield mono-Boc-protected 1,4-diazepane.
-
N-Alkylation: The mono-Boc-protected 1,4-diazepane is then alkylated with either 2-methoxyethyl chloride or 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). The reaction is typically heated to drive it to completion.
-
Deprotection: The Boc protecting group is removed from the resulting intermediate by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final product as a salt.
-
Purification: The final compound is purified by standard techniques such as crystallization or chromatography.
Putative Pharmacological Profile: A Structure-Activity Relationship Perspective
Pharmacokinetics:
-
Absorption and Distribution: The higher predicted lipophilicity of this compound may lead to increased passive diffusion across biological membranes, potentially resulting in better oral absorption and brain penetration. However, it could also lead to increased non-specific binding to plasma proteins and tissues.
-
Metabolism: The terminal methyl group of the methoxyethyl substituent is susceptible to O-demethylation by cytochrome P450 enzymes. The ethyl group in the ethoxyethyl substituent can also be metabolized, but the rate and pathway may differ. The bulkier ethoxy group might sterically hinder enzymatic access, potentially leading to a longer half-life for the ethoxyethyl analog.
Pharmacodynamics:
The nature of the N-substituent can influence the binding affinity and selectivity of a ligand for its target receptor. The larger ethoxyethyl group may provide additional van der Waals interactions within a receptor's binding pocket, potentially leading to higher affinity. Conversely, the increased steric bulk could also result in a clash with the receptor, leading to decreased affinity. The precise effect is target-dependent and can only be determined through experimental testing.
For instance, in the context of G-protein coupled receptors (GPCRs), the N-substituent often occupies a specific sub-pocket. The subtle difference in size and conformation between a methoxyethyl and an ethoxyethyl group could alter the ligand's orientation and its ability to induce the conformational changes required for receptor activation or inhibition.
References
A Comparative Analysis of the Biological Activities of Diazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has proven to be a versatile framework in medicinal chemistry. Its derivatives have yielded a diverse array of biologically active compounds, ranging from central nervous system modulators to potent anticancer agents. This guide provides a comparative overview of the biological activities of different classes of diazepane derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Anticancer Activity of Diazepane Derivatives
Several classes of diazepane derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process in cell division.
Comparative Efficacy of Anticancer Diazepane Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative diazepane derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,4-Benzodiazepines | Compound 9a | A549 (Lung) | 0.006 | [1] |
| HCT116 (Colon) | 0.007 | [1] | ||
| MCF-7 (Breast) | 0.015 | [1] | ||
| HeLa (Cervical) | 0.008 | [1] | ||
| K562 (Leukemia) | 0.009 | [1] | ||
| Dibenzodiazepines | Unnamed Derivative | BCAP37 (Breast) | 0.45 | |
| SGC7901 (Gastric) | 0.30 | |||
| HepG2 (Liver) | 0.52 | |||
| HeLa (Cervical) | 0.68 | |||
| HL-60 (Leukemia) | 0.39 | |||
| Benzo[b]pyrano[2,3-e][2]diazepines | Analogue 9 | HCT-116 (Colon) | 16.19 | [3] |
| MCF-7 (Breast) | 17.16 | [3] | ||
| 7-(1,4-Diazepan)-substituted[2][4]oxazolo[4,5-d]pyrimidines | Unnamed Derivative | Various | 0.9 - 1.9 (GI50) | [5] |
Mechanism of Action: Tubulin Polymerization Inhibition
Many anticancer diazepane derivatives exert their effect by disrupting microtubule dynamics, which are essential for mitotic spindle formation and, consequently, cell division.
Caption: Diazepane derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Diazepane derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the diazepane derivative and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A simplified workflow of the MTT assay for determining cell viability.
Central Nervous System Activity of Diazepane Derivatives
Diazepane derivatives, particularly the 1,4-benzodiazepines, are renowned for their effects on the central nervous system (CNS), primarily as anxiolytics and anticonvulsants. Their mechanism of action often involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Comparative Anticonvulsant and Anxiolytic Activities
The following table presents a comparison of the in vivo efficacy of different diazepane derivatives in animal models of epilepsy and anxiety.
| Derivative Class | Compound | Animal Model | Activity | ED50 (mg/kg) | Reference |
| 1,4-Benzodiazepines | Diazepam | Picrotoxin-induced seizures (mice) | Anticonvulsant | ~1.0 | [6] |
| Elevated Plus Maze (mice) | Anxiolytic | - | [6] | ||
| Pyrrolo[2]benzodiazepines | PBDT 13 | Picrotoxin-induced seizures (mice) | Anticonvulsant | ~1.0 | [6] |
| Elevated Plus Maze (mice) | Anxiolytic | - | [6] | ||
| Triazolopyrimidine Derivatives | Compound 6d | MES-induced seizures (mice) | Anticonvulsant | 15.8 | [7] |
| PTZ-induced seizures (mice) | Anticonvulsant | 14.1 | [7] |
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a calming or inhibitory effect on the nervous system.
Caption: Diazepanes potentiate GABAergic inhibition by binding to the GABA-A receptor.
Experimental Protocols
This model is used to evaluate the anticonvulsant properties of a compound. Picrotoxin is a non-competitive antagonist of the GABA-A receptor, and its administration induces seizures.
Materials:
-
Mice
-
Diazepane derivative solution
-
Picrotoxin solution (e.g., 2 mg/kg in saline)
-
Vehicle control (e.g., saline with a small amount of Tween 80)
-
Observation cages
Procedure:
-
Administration: Administer the diazepane derivative or vehicle control to the mice (e.g., intraperitoneally).
-
Induction: After a set pre-treatment time (e.g., 30 minutes), administer picrotoxin to induce seizures.
-
Observation: Observe the mice for the onset of clonic and tonic-clonic seizures and record the latency to the first seizure and the percentage of animals protected from seizures.
-
Data Analysis: Calculate the ED50, the dose at which 50% of the animals are protected from seizures.
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Mice or rats
-
Diazepane derivative solution
-
Vehicle control
-
Video tracking software
Procedure:
-
Administration: Administer the diazepane derivative or vehicle control to the animals.
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 30 minutes.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Recording: Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle control.
Caption: A workflow for assessing anxiolytic activity using the elevated plus maze.
Conclusion
The diazepane nucleus continues to be a privileged scaffold in the development of new therapeutic agents. The diverse biological activities, from potent anticancer effects through tubulin inhibition to significant CNS modulation via the GABA-A receptor, highlight the chemical tractability and pharmacological relevance of this heterocyclic system. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development of novel diazepane derivatives with improved efficacy and safety profiles.
References
- 1. researchhub.com [researchhub.com]
- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated plus maze protocol [protocols.io]
- 4. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 5. Picrotoxin-Induced Epileptogenic Hippocampal Organotypic Slice Cultures (hOTCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
Docking studies of 1-(2-Ethoxyethyl)-1,4-diazepane with target proteins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct docking studies for 1-(2-Ethoxyethyl)-1,4-diazepane were identified in the public domain at the time of this report. This guide provides a comparative analysis of docking studies performed on structurally related 1,4-diazepane and benzodiazepine derivatives to offer insights into their potential interactions with various protein targets.
Introduction
1,4-diazepanes are a class of seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepine class of drugs. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. This guide summarizes the findings from various docking studies on 1,4-diazepane derivatives, presenting a comparison of their binding affinities and interaction patterns with different biological targets.
Comparative Docking Performance of 1,4-Diazepane Derivatives
The following table summarizes the quantitative data from various docking studies on 1,4-diazepane and benzodiazepine derivatives against different protein targets. The docking score, typically represented as binding energy (in kcal/mol), indicates the predicted affinity of the ligand for the protein, with more negative values suggesting stronger binding.
| Compound Class | Specific Derivative(s) | Target Protein(s) | Docking Score (kcal/mol) / IC50 | Reference Compound / Alternative | Reference Compound Score / IC50 |
| 1,4-Benzodiazepine | Diazepam, Flunitrazepam | GABA-A Receptor | Not explicitly quantified in terms of a single score, but orientations were modeled. | - | - |
| Pyrrolo[3,2-e][1][2]diazepine | Fused 1H-pyrrole derivatives | EGFR, CDK2 | Not explicitly provided as docking scores, but potent anticancer activities (IC50 = 0.009 to 2.195 µM) were reported and supported by docking studies.[3] | Doxorubicin | IC50 = 0.008 µM[3] |
| 1,4-Benzodiazepine | Novel synthesized derivatives | GABA-A Receptor | Good dock scores reported, with specific values not detailed in the abstract.[1] | Diazepam | Compared favorably in pharmacological evaluations.[1] |
| 1,4-Diazepane | Benzofurane and quinoline substituted derivatives | Sigma-1 Receptor (σ1R) | High affinity (Ki = 8 and 19 nM for compounds 2c and 2d respectively), supported by molecular dynamics.[2] | Piperidine-based compounds | Diazepane series showed enhanced affinity.[2] |
| 1,4-Diazepane | Novel synthesized derivatives | Factor Xa | Potent inhibitory activity (IC50 = 6.8 nM for compound 13).[4] | - | - |
| Quinoline-based compounds | Levofloxacin | Human kallikrein 7 in complex with a 1,4-diazepane-7-one 1-acetamide derivative | -6.6 to -5.4 kcal/mol | Other quinoline-based drugs | Levofloxacin showed superior properties.[5] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies cited in the reviewed studies generally adhere to a standard molecular docking protocol. A detailed, generalized workflow is provided below.
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional structures of the 1,4-diazepane derivatives and any comparative compounds are typically generated using chemical drawing software (e.g., ChemDraw, MarvinSketch). Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. For docking, ligands are usually saved in a format that includes atomic charges and atom types (e.g., PDBQT for AutoDock).
-
Protein Preparation: The 3D structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and partial charges are assigned. The protein is also typically converted to a compatible format for the docking software.
Grid Generation
-
A grid box is defined around the active site of the target protein. This box specifies the volume in which the docking software will search for binding poses of the ligand. The size and center of the grid box are crucial parameters and are often determined based on the location of a known co-crystallized ligand or by identifying putative binding pockets.
Molecular Docking
-
The prepared ligand is then docked into the defined grid box of the prepared protein using docking software such as AutoDock, AutoDock Vina, or Schrödinger's Glide. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the active site.
Scoring and Analysis
-
The interactions between the ligand and the protein for each generated pose are evaluated using a scoring function. This function calculates a score, often representing the binding free energy, which predicts the binding affinity. The poses are then ranked based on these scores.
-
The best-ranked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Visualizations
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.
Hypothetical Signaling Pathway Modulation
Caption: A diagram showing a potential signaling cascade that could be modulated by a 1,4-diazepane derivative.
References
A Comparative Guide to the Spectroscopic Validation of 1-(2-Ethoxyethyl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of 1-(2-Ethoxyethyl)-1,4-diazepane using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions are intended to serve as a benchmark for researchers synthesizing and characterizing this molecule. Furthermore, a detailed experimental protocol for acquiring NMR spectra is provided, alongside a comparison with alternative analytical techniques.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from the analysis of diazepane derivatives and related acyclic amines.[1][2]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.50 | t | 2H | O-CH₂ -CH₃ |
| ~3.45 | t | 2H | N-CH₂-CH₂ -O |
| ~2.80 - 2.60 | m | 8H | Diazepane Ring Protons |
| ~2.55 | t | 2H | N-CH₂ -CH₂-O |
| ~1.15 | t | 3H | O-CH₂-CH₃ |
| (Broad singlet, variable) | s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~66.5 | O-CH₂ -CH₃ |
| ~70.0 | N-CH₂-CH₂ -O |
| ~58.0 | N-CH₂ -CH₂-O |
| ~50.0 - 45.0 | Diazepane Ring Carbons |
| ~15.0 | O-CH₂-CH₃ |
Experimental Protocol for NMR Analysis
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for the validation of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of synthesized this compound.
Materials and Equipment:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Data Analysis:
-
Compare the obtained chemical shifts, multiplicities, and integrals with the predicted values in Tables 1 and 2.
-
Analyze the coupling patterns in the ¹H NMR spectrum to confirm the connectivity of the protons.
-
Ensure the number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule.
Logical Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of this compound, starting from synthesis to final structure confirmation.
Caption: Logical workflow for the synthesis and spectroscopic validation of this compound.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the validation of this compound.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative analysis. | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern. | High sensitivity, can identify compounds in complex mixtures. | Does not provide detailed stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High resolution and sensitivity for purity determination. | Does not provide structural information. |
In a comprehensive validation strategy, NMR spectroscopy would be the primary technique for structural confirmation, supported by mass spectrometry to confirm the molecular weight and HPLC to determine the purity of the synthesized compound. IR spectroscopy can offer a quick check for the presence of key functional groups.
References
Quantitative structure-activity relationship (QSAR) analysis of diazepines.
A Comparative Guide to QSAR Analysis of Diazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Structure-Activity Relationship (QSAR) analysis is a cornerstone of modern drug discovery, enabling the prediction of biological activity from molecular structure. This guide provides a comparative overview of different QSAR methodologies applied to diazepine derivatives, a class of compounds with a broad spectrum of pharmacological activities. By examining key studies, we aim to provide researchers with insights into the application of these computational techniques for the rational design of novel therapeutic agents.
Comparison of QSAR Models for Diazepine Derivatives
This section compares two distinct QSAR studies on diazepine derivatives, highlighting the different methodologies and their respective outcomes.
Study 1: 3D-QSAR Analysis of Benzodiazepine Derivatives as Phosphodiesterase IV (PDE4) Inhibitors
This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structural requirements for benzodiazepine derivatives to inhibit PDE4, a key enzyme in the inflammatory process.[1]
Study 2: 2D-QSAR and Molecular Docking of Designer Benzodiazepines (DBZDs) Targeting GABA-A Receptors
This research focused on predicting the biological activity of newly emerging "designer" benzodiazepines by developing a 2D-QSAR model. The study also incorporated molecular docking to further investigate the interaction with the GABA-A receptor.[2][3]
Quantitative Data Summary
| Parameter | Study 1: CoMFA/CoMSIA (PDE4 Inhibitors)[1] | Study 2: 2D-QSAR (GABA-A Receptor Ligands)[2] |
| QSAR Method | 3D-QSAR (CoMFA and CoMSIA) | 2D-QSAR |
| Number of Compounds | Not specified in abstract | 76 (67 training, 9 test) |
| Statistical Metric (r²) | Not specified in abstract | Training set: 0.75, Test set: 0.66 |
| Cross-validation (q² or xr²) | Not specified in abstract | Not specified in abstract (LOO cross-validation mentioned) |
| Key Findings | CoMSIA provided more detailed information on the interaction with the PDE4 active site, while CoMFA was superior for activity prediction. | The model successfully predicted high biological activity for 41% of 101 identified designer benzodiazepines. Key descriptors included logP, hydrophobic and polar surface areas, and molecular flexibility. |
Experimental and Computational Protocols
Study 1: 3D-QSAR (CoMFA/CoMSIA) of PDE4 Inhibitors
Biological Activity Determination: The biological activity data used for the QSAR model was the affinity of the benzodiazepine derivatives for the phosphodiesterase IV (PDE4) enzyme. This was likely determined through in vitro enzymatic assays, measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). These IC50 values are typically converted to a logarithmic scale (pIC50) for QSAR analysis.
Computational Methodology:
-
Molecular Modeling: Three-dimensional structures of the benzodiazepine derivatives were generated and optimized using computational chemistry software.
-
Molecular Alignment: A crucial step in 3D-QSAR, the molecules in the dataset were aligned based on a common substructure or pharmacophore.
-
CoMFA Field Calculation: Steric and electrostatic fields were calculated around the aligned molecules using a probe atom. These field values served as the independent variables in the subsequent statistical analysis.
-
CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of the molecular properties.[1]
-
Partial Least Squares (PLS) Analysis: PLS was used to derive a linear correlation between the calculated 3D fields (independent variables) and the biological activity (dependent variable).
-
Model Validation: The predictive power of the generated CoMFA and CoMSIA models was assessed using cross-validation techniques (e.g., leave-one-out).
Study 2: 2D-QSAR of GABA-A Receptor Ligands
Biological Activity Data: The biological activity data for this study consisted of experimental log1/c values, where 'c' is the concentration of the compound required to elicit a specific biological response at the GABA-A receptor.[2]
Computational Methodology:
-
Descriptor Calculation: A wide range of 2D molecular descriptors were calculated for each molecule from their 2D structures. These descriptors quantify various physicochemical properties such as hydrophobicity (logP), molecular weight, polar surface area, and topological indices.[2]
-
Model Building: The QSAR model was constructed using the partial least squares (PLS) method, which is adept at handling a large number of descriptors and identifying the most relevant ones for predicting biological activity.[2]
-
Model Validation: The robustness and predictive ability of the QSAR model were evaluated through:
-
Molecular Docking: To complement the QSAR analysis, molecular docking studies were performed to simulate the binding of the benzodiazepine derivatives into the active site of the GABA-A receptor. This provided insights into the specific molecular interactions driving the biological activity.[2][3]
Visualizations
Logical Workflow for 3D-QSAR (CoMFA/CoMSIA)
Caption: A generalized workflow for 3D-QSAR analysis.
Experimental Workflow for 2D-QSAR and Docking
Caption: Integrated workflow for 2D-QSAR and molecular docking.
Signaling Pathway of GABA-A Receptor Modulation by Benzodiazepines
Caption: Modulation of GABA-A receptor signaling by benzodiazepines.
References
- 1. CoMFA and CoMSIA 3D-quantitative structure-activity relationship model on benzodiazepine derivatives, inhibitors of phosphodiesterase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
A Comparative Guide to N-Substituted 1,4-Diazepane Derivatives: Synthesis, Characterization, and Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-substituted 1,4-diazepane derivatives, focusing on their synthesis, characterization, and potential as therapeutic agents. Due to the limited availability of direct experimental data for 1-(2-Ethoxyethyl)-1,4-diazepane, this guide utilizes its close structural analog, 1-(2-methoxyethyl)-1,4-diazepane , as a primary point of comparison. This compound is evaluated alongside a representative N-aryl derivative, 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane , for which experimental data on anticancer activity is available.[1] This comparison aims to highlight the influence of the N-substituent on the synthetic route and biological properties of the 1,4-diazepane scaffold.
Introduction to 1,4-Diazepanes
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Derivatives of 1,4-diazepane have shown a wide range of therapeutic activities, including antipsychotic, anxiolytic, anticonvulsant, and, notably, anticancer effects.[2][4] The substituents on the nitrogen atoms of the diazepane ring play a crucial role in determining the pharmacological profile of these molecules. This guide explores the differences between an N-alkoxyethyl substituted diazepane and an N-aroyl-N'-benzyl substituted counterpart.
Synthesis and Characterization
The synthesis of N-substituted 1,4-diazepanes can be achieved through various synthetic strategies. The choice of route often depends on the desired substituents and the availability of starting materials.
Table 1: Comparison of Physicochemical and Synthetic Data
| Parameter | 1-(2-methoxyethyl)-1,4-diazepane | 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane |
| Molecular Formula | C₈H₁₈N₂O | C₂₅H₂₄N₂O₂ |
| Molecular Weight | 158.24 g/mol | 384.47 g/mol |
| General Synthetic Approach | Reductive amination | Acylation |
| Reported Yield | Not explicitly reported | Not explicitly reported, but generally good yields for this reaction type |
| Physical State | Not explicitly reported | Not explicitly reported |
Note: Data for 1-(2-methoxyethyl)-1,4-diazepane is based on publicly available database information due to a lack of detailed published experimental results.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-methoxyethyl)-1,4-diazepane (Hypothetical Route based on similar reactions)
A common method for the N-alkylation of amines is reductive amination. This hypothetical protocol is based on established procedures for similar compounds.
Workflow for the Synthesis of 1-(2-methoxyethyl)-1,4-diazepane
Caption: A generalized workflow for the synthesis of 1-(2-methoxyethyl)-1,4-diazepane via reductive amination.
Materials:
-
1,4-Diazepane
-
2-methoxyacetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,4-diazepane in dichloromethane, add 2-methoxyacetaldehyde.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(2-methoxyethyl)-1,4-diazepane.
Protocol 2: Synthesis of 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane[1]
This protocol describes the acylation of 1-benzyl-1,4-diazepane with an aroyl chloride.
Workflow for the Synthesis of 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane
Caption: A workflow for the synthesis of 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane via acylation.
Materials:
-
1-benzyl-1,4-diazepane
-
Benzofuran-2-carbonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-benzyl-1,4-diazepane and triethylamine in dichloromethane and cool the mixture to 0°C.
-
Add a solution of benzofuran-2-carbonyl chloride in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.
Comparative Biological Activity: Anticancer Potential
While no direct anticancer data is available for 1-(2-methoxyethyl)-1,4-diazepane, the broader class of 1,4-diazepine derivatives has been investigated for cytotoxic effects against various cancer cell lines. In contrast, specific data is available for N-aroyl-1,4-diazepane derivatives.
Table 2: Cytotoxicity Data for a Representative N-Aryl-1,4-Diazepane Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane | PANC-1 (Pancreatic Cancer) | >100 | [1] |
| 1-benzyl-4-(benzofuran-2-carbonyl)-1,4-diazepane | HT-29 (Colon Cancer) | >100 | [1] |
The data indicates that this particular N-aroyl-1,4-diazepane derivative did not exhibit significant cytotoxicity against the tested cancer cell lines at concentrations up to 100 µM.[1] However, other studies on different N-aryl-1,4-diazepines have shown promising anticancer activity, suggesting that the nature of the aryl group is a critical determinant of cytotoxicity. For example, some benzo[b]pyrano[2,3-e][1][4]diazepines have shown IC₅₀ values in the micromolar range against HCT-116 and MCF-7 cell lines.[2]
Signaling Pathway Implication (Hypothetical)
The mechanism of action for the anticancer effects of 1,4-diazepines is not fully elucidated but may involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of apoptosis induction by 1,4-diazepane derivatives.
Conclusion
This comparative guide highlights the synthetic accessibility and potential biological relevance of N-substituted 1,4-diazepane derivatives. While direct experimental data for this compound remains scarce, the analysis of its methoxy analog and a representative N-aryl derivative underscores the importance of the N-substituent in defining the properties of these compounds. The N-aroyl derivative, while not highly cytotoxic in the cited study, represents a class of compounds with demonstrated anticancer potential in other contexts.[2] Future research should focus on the systematic exploration of various N-substituents on the 1,4-diazepane scaffold to develop derivatives with enhanced and selective anticancer activity. The detailed experimental protocols provided herein offer a foundation for the synthesis and future investigation of these promising therapeutic agents.
References
Safety Operating Guide
Prudent Disposal of 1-(2-Ethoxyethyl)-1,4-diazepane in a Laboratory Setting
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, goggles or a face shield, and a lab coat, to prevent skin and eye contact.[1] All handling of 1-(2-Ethoxyethyl)-1,4-diazepane and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[2]
Segregation and Storage of Waste
Proper segregation of chemical waste is a foundational principle of laboratory safety.[1] Waste containing this compound should be kept separate from other chemical waste streams to prevent hazardous reactions.[1] Specifically, it should not be mixed with acids or strong oxidizing agents.[1]
Waste should be collected in a designated, leak-proof container made of a compatible material.[1] The container must be clearly labeled with the chemical name, "this compound," and appropriate hazard warnings.[1] The container should be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]
Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and dispose of chemical wastes in an environmentally sound and compliant manner.[1]
Small Quantities (Spills): In the event of a small spill, ensure adequate ventilation and wear appropriate PPE.[3] The spilled material should be absorbed with an inert material (e.g., vermiculite, dry sand, or earth) and then collected into a suitable, sealable container for disposal.[4] Do not allow the chemical to enter drains or waterways.[2]
Bulk Quantities: For larger quantities of expired or unused this compound, direct disposal into the trash or sewer system is not appropriate.[1][5] The compound's properties as an amine suggest it may be harmful to aquatic life.[1][6] Therefore, it is essential to arrange for collection by a certified hazardous waste management service.[1]
Empty Containers: Containers that have held this compound should be managed as hazardous waste unless properly decontaminated.[7] Triple rinsing the container with a suitable solvent can decontaminate it; however, the rinsate must be collected and disposed of as hazardous waste.[7]
In-Lab Treatment (Not Recommended without Expert Consultation)
While some laboratory procedures allow for the in-lab treatment of certain chemical wastes, such as the neutralization of simple acids and bases, this is generally not recommended for more complex molecules like this compound without specific, validated protocols.[6] The reaction of this compound with other chemicals for neutralization purposes could produce unknown and potentially hazardous byproducts.
Quantitative Data Summary
There is no specific quantitative data available from the search results regarding disposal limits for this compound. The general guidelines for sewer disposal of chemicals, where permissible, often include pH and volume limits, as summarized in the table below. However, it is crucial to note that amines are often restricted from sewer disposal due to their odor and potential environmental toxicity.[6]
| Parameter | General Guideline for Sewer Disposal (for permissible substances) | Applicability to this compound |
| pH | Between 5 and 9[6] | Not directly applicable; neutralization not recommended without a specific protocol. |
| Volume | Limited to small quantities (e.g., < 5 gallons of liquid)[6] | Not recommended due to the chemical's nature as an amine. |
| HMIS/NFPA Rating | Health and fire ratings of 0 or 1[6] | The specific ratings for this compound are not available. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(2-Ethoxyethyl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(2-Ethoxyethyl)-1,4-diazepane. Adherence to these protocols is essential for ensuring a safe laboratory environment.
While the Safety Data Sheet (SDS) from Sigma-Aldrich for this compound indicates that it is not classified as a hazardous substance or mixture, it is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, a cautious approach and the implementation of standard laboratory safety protocols are strongly recommended to minimize any potential risks.
Personal Protective Equipment (PPE)
Due to the limited toxicological data available for this compound, the following personal protective equipment should be considered standard practice to ensure user safety.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A standard, long-sleeved lab coat should be worn and kept fastened. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area | Use a NIOSH-approved respirator if there is a risk of generating aerosols or if working in a poorly ventilated space. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical. The following workflow outlines the necessary steps to be taken before, during, and after the handling process.
Experimental Protocol: Step-by-Step Guidance
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory area where the chemical will be handled, put on a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Verify Ventilation: Ensure that the designated fume hood is functioning correctly.
-
Assemble Materials: Gather all necessary equipment and reagents, placing them within the fume hood to minimize movement in and out of the handling area.
Handling:
-
Chemical Manipulation: All handling of this compound, including weighing, transferring, and mixing, should be conducted within the fume hood to prevent inhalation of any potential vapors.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the affected area thoroughly.
Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and then with soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent materials, must be placed in a designated hazardous waste container.
-
Disposal Route: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
